2R,4S-Sacubitril
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-LAUBAEHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-62-6 | |
| Record name | (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sacubitril Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a cornerstone in the management of heart failure. Administered as a prodrug, it undergoes metabolic activation to its active form, LBQ657, which potently and selectively inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides. This guide provides a detailed examination of the stereoselective mechanism of action of Sacubitril, focusing on the enzymatic conversion of its enantiomers and the subsequent inhibition of neprilysin by the active metabolite's stereoisomers. It includes a summary of pharmacokinetic and pharmacodynamic data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Sacubitril is co-formulated with the angiotensin II receptor blocker (ARB) valsartan in a 1:1 molar ratio to form the drug combination known as Entresto™.[1] This combination therapy offers a dual mechanism of action that simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) and enhances the beneficial effects of endogenous natriuretic peptides.[2] Sacubitril itself is an inactive ethyl ester prodrug that is rapidly converted in vivo to its active metabolite, LBQ657 (also known as sacubitrilat).[3] LBQ657 is a potent inhibitor of neprilysin, a zinc-dependent metalloprotease that degrades several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[1][2] The inhibition of neprilysin by LBQ657 leads to increased levels of these peptides, which in turn promote vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.[1]
Sacubitril contains two chiral centers, resulting in four possible stereoisomers.[4] However, the commercially available drug is a single diastereomer.[5] The stereochemistry of both the prodrug and its active metabolite is critical to its pharmacological activity. This guide will delve into the specifics of the enantiomers of Sacubitril and their active metabolite, LBQ657.
Metabolic Activation of Sacubitril Enantiomers
Sacubitril is selectively activated in the liver by carboxylesterase 1 (CES1) to form LBQ657.[3] This conversion involves the hydrolysis of the ethyl ester group of Sacubitril. While Sacubitril has four stereoisomers, the clinically used form is the (2R,4S) enantiomer. The stereoselectivity of CES1 in the metabolism of different Sacubitril enantiomers is a key factor in the overall pharmacologic profile of the drug.
Experimental Protocol: In Vitro Metabolism of Sacubitril
Objective: To determine the enzymatic conversion of Sacubitril enantiomers to their corresponding LBQ657 metabolites by human liver carboxylesterase 1 (CES1).
Materials:
-
Sacubitril enantiomers ((2R,4S), (2S,4R), (2R,4R), (2S,4S))
-
Recombinant human CES1 (expressed in a suitable system, e.g., insect cells)
-
Human liver S9 fractions (as a source of various metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Prepare stock solutions of each Sacubitril enantiomer in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and recombinant human CES1 or human liver S9 fractions.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a Sacubitril enantiomer to the reaction mixture to a final concentration of 1 µM.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent Sacubitril enantiomer and the corresponding LBQ657 metabolite using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the rate of formation of each LBQ657 enantiomer from its corresponding Sacubitril precursor.
-
Determine the kinetic parameters (Km and Vmax) for the conversion of each enantiomer by CES1.
Mechanism of Neprilysin Inhibition by LBQ657 Enantiomers
The primary mechanism of action of Sacubitril is the inhibition of neprilysin by its active metabolite, LBQ657. The inhibitory potency of LBQ657 is highly dependent on its stereochemistry. The (2R,4S) configuration of Sacubitril is metabolized to the (2R,4S) enantiomer of LBQ657, which is the most potent inhibitor of neprilysin.
Quantitative Data on Neprilysin Inhibition
| Compound | Target | IC50 (nM) | Reference |
| LBQ657 (active metabolite) | Neprilysin | ~5 | [6] |
Note: The reported IC50 value is for the active enantiomer of LBQ657 derived from the clinically used Sacubitril.
Experimental Protocol: Neprilysin Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of LBQ657 enantiomers against human neprilysin.
Materials:
-
Recombinant human neprilysin (rhNEP)
-
Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)
-
LBQ657 enantiomers
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of each LBQ657 enantiomer in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, rhNEP, and the different concentrations of the LBQ657 enantiomers.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Normalize the rates to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each enantiomer using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the mechanism of action of Sacubitril and the experimental workflow for its evaluation.
Pharmacokinetics of Sacubitril and LBQ657
Following oral administration, Sacubitril is rapidly absorbed and converted to LBQ657.[7] The pharmacokinetic parameters of both the prodrug and the active metabolite are crucial for understanding the drug's efficacy and dosing regimen.
| Parameter | Sacubitril | LBQ657 | Reference |
| Tmax (hours) | ~0.5 | ~2.0 | [7] |
| Half-life (hours) | ~1.4 | ~11.5 | [8] |
| Protein Binding | 94-97% | 94-97% | [9] |
| Metabolism | Hydrolysis by CES1 | Not significantly metabolized | [3][10] |
| Excretion | Primarily as LBQ657 | Primarily renal | [11] |
Conclusion
The therapeutic efficacy of Sacubitril is intrinsically linked to its stereochemistry. The prodrug is stereoselectively metabolized by hepatic CES1 to its active metabolite, LBQ657. The resulting (2R,4S)-enantiomer of LBQ657 is a highly potent inhibitor of neprilysin, leading to an increase in beneficial vasoactive peptides and subsequent favorable hemodynamic effects in patients with heart failure. A thorough understanding of the stereoselective metabolism and inhibitory activity of Sacubitril's enantiomers is paramount for the rational design and development of future neprilysin inhibitors. Further research is warranted to fully elucidate the comparative pharmacology of all LBQ657 stereoisomers to provide a complete picture of the drug's structure-activity relationship.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LBQ657 | Semantic Scholar [semanticscholar.org]
- 10. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Enantiomeric Challenge: A Technical Guide to the Discovery and Significance of the 2R,4S-Sacubitril Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sacubitril, a neprilysin inhibitor and a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto®, has revolutionized the treatment of heart failure. As with any stereochemically complex drug, the control of isomeric impurities is of paramount importance to ensure its quality, safety, and efficacy. This technical guide provides an in-depth exploration of the (2R,4S)-Sacubitril impurity, an enantiomer of the active (2S,4R)-Sacubitril. We delve into its discovery as a process-related impurity, its significance from a regulatory and pharmacological standpoint, and detailed analytical methodologies for its identification and quantification. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals involved in the development, manufacturing, and quality control of Sacubitril-containing pharmaceuticals.
Discovery and Formation of 2R,4S-Sacubitril
The discovery of the (2R,4S)-Sacubitril impurity is intrinsically linked to the chemical synthesis and process development of Sacubitril. Sacubitril possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The desired active pharmaceutical ingredient (API) is the (2S,4R)-diastereomer. The (2R,4S)-isomer is the enantiomer of the active drug substance.
During the synthesis of Sacubitril, the formation of these stereoisomers is a critical consideration. The (2R,4S)-Sacubitril impurity is primarily introduced as a process-related impurity, arising from the lack of complete stereoselectivity in the synthetic steps that establish the chiral centers. Its presence necessitates the development of robust analytical methods to ensure its effective separation and control within acceptable limits in the final drug substance. The synthesis and isolation of all four stereoisomers have been reported for their use as reference standards in the development of such analytical methods.[1]
The logical workflow for the discovery and control of this impurity is outlined below:
Significance of the this compound Impurity
The significance of controlling the (2R,4S)-Sacubitril impurity is multifaceted, encompassing regulatory compliance, patient safety, and drug efficacy.
Regulatory Perspective
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent guidelines for the control of stereoisomeric impurities in drug substances. The FDA's policy emphasizes the need to characterize the pharmacological and toxicological properties of all isomers present in a drug product. For a stereoisomeric impurity, it is crucial to demonstrate that its presence at the proposed specification level does not adversely impact the safety and efficacy of the drug product. The development of stereochemically specific identity tests and assays is a regulatory expectation.
Pharmacological and Toxicological Considerations
The pharmacological activity and toxicity of a drug are often highly dependent on its stereochemistry. While the (2S,4R)-enantiomer of Sacubitril is the active neprilysin inhibitor, its (2R,4S)-enantiomer may exhibit different pharmacological properties. It could be less active, inactive, or even possess off-target activities or a different toxicological profile. Although specific public data on the neprilysin inhibitory activity and toxicology of (2R,4S)-Sacubitril is limited, the principles of stereopharmacology necessitate its careful control. Any potential for the impurity to contribute to the overall pharmacological effect or to introduce toxicity must be assessed.
The signaling pathway of Sacubitril's therapeutic action is depicted below. The potential for the 2R,4S-impurity to interfere with this pathway underscores the importance of its control.
Experimental Protocols for Analysis
The accurate quantification of the (2R,4S)-Sacubitril impurity requires the use of stereoselective analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with chiral stationary phases are the most common techniques employed.
Chiral HPLC-UV Method for Stereoisomer Separation
This section outlines a typical chiral HPLC method for the separation of Sacubitril stereoisomers.
Objective: To separate and quantify the four stereoisomers of Sacubitril: (2S,4R), (2R,4S), (2S,4S), and (2R,4R).
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol, isopropanol) with an acidic modifier (e.g., trifluoroacetic acid) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Controlled, often ambient or slightly elevated |
| Detection Wavelength | UV detection at a wavelength where Sacubitril has significant absorbance (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL |
| Diluent | Mobile phase or a suitable solvent mixture |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of (2R,4S)-Sacubitril in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Sacubitril drug substance or a powdered portion of the drug product in the diluent to a known concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
Data Analysis:
The concentration of the (2R,4S)-Sacubitril impurity in the sample is determined by comparing its peak area to the peak area of the corresponding reference standard. System suitability parameters, such as resolution between stereoisomers, tailing factor, and theoretical plates, should be monitored to ensure the validity of the analytical run.
Method Validation
The analytical method for the quantification of the (2R,4S)-Sacubitril impurity must be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including other stereoisomers, degradation products, and excipients. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
The following tables summarize typical acceptance criteria and results for the validation of an analytical method for Sacubitril impurities.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution between (2S,4R) and (2R,4S) peaks | ≥ 1.5 |
| Tailing factor for the Sacubitril peak | ≤ 2.0 |
| Theoretical plates for the Sacubitril peak | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Table 2: Summary of Method Validation Parameters and Typical Results
| Parameter | Typical Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 1.2% |
| - Intermediate Precision | ≤ 10.0% | 2.5% |
| LOD | Report | 0.01% of nominal concentration |
| LOQ | Report | 0.03% of nominal concentration |
Conclusion
The (2R,4S)-Sacubitril impurity, the enantiomer of the active drug substance, is a critical quality attribute that must be carefully controlled during the manufacturing of Sacubitril. Its discovery is a direct result of the application of advanced stereoselective analytical techniques during process development and quality control. The significance of this impurity lies in the potential for altered pharmacological activity and toxicity, as well as the stringent regulatory requirements for the control of stereoisomers. This technical guide has provided a comprehensive overview of the discovery, significance, and analytical control strategies for the (2R,4S)-Sacubitril impurity, offering a valuable resource for professionals in the pharmaceutical industry. The continued development and application of robust analytical methods are essential to ensure the consistent quality and safety of this life-saving medication.
References
Preclinical Data on 2R,4S-Sacubitril Stereoisomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) and a cornerstone in the treatment of heart failure. It is a prodrug that, after oral administration, is converted to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiovascular stress. Sacubitril is commercially available in a combination product with valsartan.
The Sacubitril molecule possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active prodrug is the (2R,4S) stereoisomer. This technical guide focuses on the preclinical information available for the (2R,4S)-Sacubitril stereoisomer, an enantiomer of the active drug substance. While extensive preclinical and clinical data exist for the active (2R,4S) isomer and its active metabolite, information on the other stereoisomers, including the (2R,4S) form, is primarily confined to their role as impurities and analytical reference standards in the synthesis and quality control of the active pharmaceutical ingredient (API).[1][2][3] This guide will synthesize the available information on (2R,4S)-Sacubitril, focusing on its chemical properties, synthesis for analytical purposes, and its importance in the context of drug development and manufacturing.
Stereochemistry and Metabolic Activation of Sacubitril
The stereochemical configuration of Sacubitril is critical for its biological activity. The molecule has chiral centers at the C2 and C4 positions of the pentanoic acid backbone. The desired and therapeutically active prodrug is the (2R,4S) isomer. Other stereoisomers, including (2S,4R), (2S,4S), and (2R,4R), are considered impurities that must be monitored and controlled during the manufacturing process.[1][2][3]
Caption: Stereoisomers of Sacubitril.
Sacubitril itself is an inactive prodrug. Its therapeutic effect is realized after in vivo hydrolysis of the ethyl ester to form the active metabolite, sacubitrilat (LBQ657). This biotransformation is primarily mediated by human carboxylesterase 1 (CES1) in the liver. The stereochemistry of the active metabolite is also critical for its potent inhibition of neprilysin.
Caption: Metabolic Activation of Sacubitril.
Role of 2R,4S-Sacubitril as an Analytical Reference Standard
The primary role of the this compound stereoisomer in the scientific literature is as an impurity and a reference standard for the quality control of Sacubitril.[1][2][3] During the chemical synthesis of the active (2R,4S) isomer, the formation of other stereoisomers is possible. To ensure the purity, safety, and efficacy of the final drug product, regulatory agencies require that these stereoisomeric impurities be identified, quantified, and controlled within strict limits.
To this end, pure samples of the individual stereoisomers, including this compound, are synthesized and characterized.[1][2] These well-characterized reference standards are then used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), capable of separating and quantifying the different stereoisomers in the bulk drug substance and finished pharmaceutical products.[4][5]
Data Presentation: Chemical and Analytical Information
As there is no publicly available preclinical data regarding the biological activity of this compound, the following table summarizes its key chemical and analytical information.
| Parameter | Value | Reference |
| Chemical Name | 4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | [6] |
| Synonyms | Sacubitril Enantiomer | [6] |
| CAS Number | 761373-05-1 | [6][7] |
| Molecular Formula | C24H29NO5 | [6][7] |
| Molecular Weight | 411.50 g/mol | [7] |
| Primary Use | Analytical Reference Standard for Sacubitril Impurity Profiling | [1][2][3][8] |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) for stereoisomer separation | [5] |
Experimental Protocols
While protocols for preclinical pharmacological studies of this compound are not available, methods for its synthesis and analytical separation have been described. These are crucial for its use as a reference standard.
Synthesis of Sacubitril Stereoisomers for Reference Standards
An efficient industrial process for the synthesis of Sacubitril and its stereoisomers has been developed to support quality control.[1][3] The general approach involves the stereoselective synthesis of the key intermediates, which are then used to generate the four different stereoisomers of Sacubitril.
A described method involves the following key steps[3]:
-
Preparation of Chiral Intermediates: Stereoselective synthesis of the four enantiomers of the amino ester intermediate: (2R,4S)-6, (2S,4R)-6, (2S,4S)-6, and (2R,4R)-6. This is often achieved through stereoselective reduction or other asymmetric synthesis techniques.
-
Acylation Reaction: The separated amino ester intermediates are then reacted with succinic anhydride.
-
Isolation and Purification: The resulting Sacubitril stereoisomers are isolated, often as crystalline salts (e.g., cyclohexylamine salts) to ensure high chemical and optical purity.
The purity of the synthesized stereoisomers is then confirmed using techniques such as NMR, mass spectrometry, and chiral HPLC.[1][2][3]
Analytical Method for Stereoisomer Separation
A stereoselective normal-phase HPLC method has been developed and validated for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[5]
-
Chromatographic Column: Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: n-hexane with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: A mixture of ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection.
This method was shown to be specific, linear, accurate, and precise for the quantitative determination of the stereoisomers in the bulk drug.[5]
Caption: Workflow for Synthesis and Use of this compound.
Conclusion
The this compound stereoisomer, while being an enantiomer of the therapeutically active prodrug, does not possess the desired pharmacological activity. Consequently, there is a lack of public preclinical data on its biological effects. However, it plays a critical role in the pharmaceutical development and manufacturing of Sacubitril. As a well-characterized impurity and reference standard, this compound is indispensable for the development and validation of analytical methods to ensure the purity, quality, and safety of the final drug product. For researchers and professionals in drug development, understanding the synthesis, characterization, and analytical application of such stereoisomeric impurities is fundamental to navigating the regulatory landscape and delivering safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]
- 5. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. (2R,4S)-Sacubitril | 761373-05-1 | SynZeal [synzeal.com]
- 7. CAS 761373-05-1 - (2R,4S)-Sacubitril | Reliable Manufacturer of Impurity Standards [chemicea.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2R,4S-Sacubitril: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2R,4S-Sacubitril, an enantiomer of the active neprilysin inhibitor prodrug, Sacubitril. The document details its chemical structure, physicochemical properties, and the core mechanism of action of its active form. Furthermore, it outlines detailed experimental protocols for its synthesis, analytical characterization, and functional assessment, supplemented by visualizations of key pathways and workflows to support research and development efforts.
Chemical Identity and Physicochemical Properties
This compound is one of the stereoisomers of Sacubitril. While the therapeutically active form is the (2S,4R)-isomer, the characterization of all stereoisomers, including the (2R,4S) form, is crucial for quality control, impurity profiling, and ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).[1][2]
Chemical Structure
IUPAC Name: 4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid.[3]
Chemical Formula: C₂₄H₂₉NO₅.[3]
Molecular Weight: 411.5 g/mol .[3][4]
Physicochemical Data
The following table summarizes the key physicochemical and identification properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | [3] |
| Synonyms | Sacubitril Enantiomer, (2S,4R)-Sacubitril, AHU-377 isomer 2 | [2][3] |
| CAS Number | 761373-05-1 | [2][3] |
| Molecular Formula | C₂₄H₂₉NO₅ | [3] |
| Molecular Weight | 411.5 g/mol | [3][4] |
| Appearance | Off-White Solid | |
| Solubility | Soluble in Methanol, DMSO |
Mechanism of Action: Neprilysin Inhibition
Sacubitril is a prodrug that undergoes in vivo esterase-mediated conversion to its active metabolite, sacubitrilat (LBQ657).[5][6] Sacubitrilat is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[6] These peptides include natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which exert beneficial cardiovascular effects including vasodilation, natriuresis, and diuresis.[2]
By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, augmenting their protective effects on the cardiovascular system.[6] Sacubitril is co-formulated with valsartan, an angiotensin II receptor blocker (ARB), to counteract the concurrent increase in angiotensin II levels that also results from neprilysin inhibition.[6]
Signaling Pathways
The therapeutic effect of Sacubitril/Valsartan is achieved through the dual modulation of the neprilysin and renin-angiotensin pathways.
Biological Activity Data
The inhibitory potency of Sacubitril's active form, sacubitrilat, against neprilysin is a critical parameter.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference(s) |
| Sacubitrilat | Neprilysin (NEP) | Enzyme Inhibition Assay | 5 nM |
Pharmacokinetic Properties
The pharmacokinetic profile of Sacubitril (prodrug) and its active metabolite Sacubitrilat has been characterized in clinical studies.
| Parameter | Sacubitril (Prodrug) | Sacubitrilat (Active Metabolite) | Reference(s) |
| Time to Peak (Tₘₐₓ) | ~0.5 hours | ~2.0 hours | |
| Elimination Half-Life (t½) | ~1.4 hours | ~11.5 hours | |
| Bioavailability | ≥60% | N/A (Metabolite) | |
| Primary Elimination Route | Metabolism | Renal |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and functional assessment of Sacubitril and its active metabolite.
Representative Synthesis of Sacubitril Stereoisomers
The synthesis of Sacubitril involves several key steps to establish the two chiral centers. The following is a generalized workflow based on published industrial processes.
Protocol:
-
Intermediate Formation: An N-Boc protected amino alcohol intermediate is synthesized, often starting from a chiral pool material like D-tyrosine or through asymmetric synthesis involving precursors like 4-bromo-1,1'-biphenyl and (S)-epichlorohydrin.
-
Oxidation & Olefination: The primary alcohol is oxidized to an aldehyde (e.g., using TEMPO/NaOCl), followed by a Wittig reaction to introduce an α,β-unsaturated ester moiety.
-
Asymmetric Hydrogenation: The crucial second stereocenter is established via stereoselective hydrogenation of the trisubstituted olefin using a chiral catalyst, such as a Ruthenium-phosphine complex (e.g., Ru(p-cymene)I₂ with a Mandyphos ligand). This step is critical for controlling the diastereomeric ratio.
-
Deprotection and Esterification: The Boc protecting group is removed under acidic conditions, which can be performed concurrently with the ethyl ester formation using thionyl chloride in ethanol.
-
Final Acylation: The resulting amino ester intermediate is acylated by reacting it with succinic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the final Sacubitril product.
-
Purification: The final product and intermediates can be purified by crystallization to achieve high chemical and stereoisomeric purity.
Analytical Protocol: Chiral HPLC for Stereoisomer Separation
Separation and quantification of the (2R,4S) isomer from the active (2S,4R) isomer and other diastereomers is essential. The following protocol is a composite of validated methods.
Objective: To resolve and quantify the four stereoisomers of Sacubitril.
| Parameter | Description | Reference(s) |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector. | |
| Stationary Phase | Chiral Stationary Phase, e.g., Chiralcel OJ-H (5 µm, 250 mm x 4.6 mm) or Chiralcel OJ-RH (5 µm, 150 mm x 4.6 mm). | |
| Mobile Phase | Normal Phase: n-Hexane and Ethanol/Isopropanol mixture (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA). Reversed-Phase: Acetonitrile/Methanol and Water with 0.1% TFA (Gradient). | |
| Flow Rate | 0.8 - 1.5 mL/min. | |
| Column Temp. | 40 - 45 °C. | |
| Detection | UV at 254 nm. | |
| Sample Prep. | Dissolve sample in a suitable solvent (e.g., Ethanol or mobile phase diluent) to a known concentration (e.g., 5 mg/mL). | |
| Injection Vol. | 25 µL. | |
| Validation | The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ. | |
| LOD/LOQ | LOD: 0.030-0.06 µg/mL; LOQ: 0.100-0.2 µg/mL (Typical values). |
Functional Protocol: Fluorometric Neprilysin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound (e.g., sacubitrilat) on recombinant human neprilysin. The assay is based on the cleavage of a fluorogenic substrate.[1]
Materials:
-
Recombinant Human Neprilysin (rhNeprilysin), e.g., from R&D Systems.
-
Fluorogenic peptide substrate, e.g., MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH or an Abz-based peptide.
-
Assay Buffer: e.g., 50 mM Tris, pH 7.4-9.0.
-
Test inhibitor: Sacubitrilat, dissolved in DMSO and serially diluted.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with temperature control and kinetic reading capability.
Procedure:
-
Reagent Preparation: Dilute rhNeprilysin and the fluorogenic substrate to their final working concentrations in Assay Buffer. Prepare a serial dilution of sacubitrilat.
-
Assay Setup: In a 96-well plate, add Assay Buffer, rhNeprilysin, and the test inhibitor (or vehicle for control wells) to a final volume of, for example, 90 µL. Include wells for substrate blank (buffer only) and enzyme control (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the pre-warmed fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes. Use excitation/emission wavelengths appropriate for the substrate (e.g., λex = 320-330 nm / λem = 405-430 nm).
-
Data Analysis:
-
Determine the reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
A Technical Guide to (2R,4S)-Sacubitril: A Neprilysin Inhibitor Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of (2R,4S)-Sacubitril, a critical precursor to a potent neprilysin inhibitor used in the management of cardiovascular disease. The document details its mechanism of action, synthesis, and key experimental data, offering valuable insights for professionals in drug discovery and development.
Introduction and Mechanism of Action
(2R,4S)-Sacubitril, also known as AHU-377, is an inactive ethyl ester prodrug.[1][2] Following oral administration, it is rapidly absorbed and converted by carboxylesterases, primarily in the liver, to its active metabolite, sacubitrilat (LBQ657).[2][3][4][5] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[6]
Neprilysin (NEP) is a zinc-dependent metalloprotease that cleaves and inactivates peptides such as natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[6][7] The inhibition of neprilysin by sacubitrilat increases the circulating levels of these peptides. This enhancement of the natriuretic peptide system leads to vasodilation, natriuresis, and diuresis, which helps to reduce cardiovascular stress and remodeling in heart failure.[4][8][9][10]
However, neprilysin also degrades angiotensin II.[7][11] Consequently, inhibiting neprilysin alone can lead to an accumulation of angiotensin II, counteracting the intended therapeutic benefits by causing vasoconstriction and sodium retention.[4][8] To address this, sacubitril is combined with an angiotensin II receptor blocker (ARB), valsartan. This dual-action drug, known as sacubitril/valsartan (Entresto™), simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) via valsartan and augments the natriuretic peptide system via sacubitrilat, providing a comprehensive therapeutic approach for heart failure.[8][10][11]
The conversion of the inactive prodrug sacubitril into the active neprilysin inhibitor sacubitrilat is a critical first step in its mechanism of action.
Sacubitrilat enhances the beneficial effects of natriuretic peptides by preventing their degradation, leading to increased cGMP signaling and vasodilation.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacokinetics, potency, and clinical efficacy of sacubitril and its combination with valsartan.
Table 1: Pharmacokinetic Properties of Sacubitril and its Metabolite Sacubitrilat
| Parameter | Sacubitril (Prodrug) | Sacubitrilat (Active Metabolite) | Valsartan (in combination) |
|---|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | ~0.5 hours[12][13] | ~2.0 hours[13] | ~1.5 - 3.0 hours[12][13] |
| Elimination Half-life (T1/2) | ~1.4 hours[13] | ~11.5 hours[13] | ~9.9 hours[13] |
| Plasma Protein Binding | 94% to 97%[13] | 94% to 97%[13] | 94% to 97%[13] |
| Accumulation (multiple doses) | No significant accumulation[12][13] | ~1.6-fold accumulation[12][13] | No significant accumulation[12][13] |
| Primary Route of Elimination | Metabolism to Sacubitrilat[13] | Renal[3][12] | Biliary[3][12] |
Table 2: In Vitro Efficacy of Sacubitrilat
| Parameter | Value | Description |
|---|
| IC50 | 2.3 ± 0.4 nM[4] | The half-maximal inhibitory concentration against human recombinant neprilysin enzyme activity. |
Table 3: Clinical Efficacy of Sacubitril/Valsartan vs. Enalapril (PARADIGM-HF Trial)
| Endpoint | Relative Risk Reduction | Hazard Ratio (95% CI) |
|---|---|---|
| Primary Composite Endpoint (CV Death or HF Hospitalization) | 20%[8][14] | 0.80 (0.73–0.87)[8] |
| Death from Cardiovascular Causes | 20%[14] | N/A |
| First Hospitalization for Heart Failure | 21%[14] | N/A |
| Death from Any Cause | 16%[14] | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of (2R,4S)-Sacubitril.
This protocol is based on a convergent synthesis approach for preparing (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester, a direct precursor to sacubitril.
-
Preparation of Styrene Intermediate: 4-iodobiphenyl is reacted with vinyltributylstannane under palladium-catalyzed Stille coupling conditions to yield 4-vinylbiphenyl.[15]
-
Wacker Oxidation: The resulting styrene is subjected to an aerobic anti-Markovnikov Wacker oxidation to furnish the corresponding acetaldehyde intermediate.[15]
-
Imine Formation: The acetaldehyde is condensed with (S)-tert-butanesulfinamide in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to afford the corresponding sulfinylimine.[15]
-
Diastereoselective Reformatsky-type Reaction: The imine undergoes a diastereoselective addition with a Reformatsky reagent derived from ethyl crotonate to introduce the second stereocenter.
-
Stereoselective Hydrogenation: The resulting acrylic acid derivative is subjected to a rhodium-catalyzed stereoselective hydrogenation to install the key (2R,4S) stereochemistry.[16]
-
Esterification and Deprotection: The carboxyl group is esterified to the ethyl ester using thionyl chloride in ethanol, which concurrently cleaves the sulfinyl protecting group.[15]
-
Final Acylation: The resulting amino ester precursor is then acylated with succinic anhydride to yield (2R,4S)-Sacubitril.[17]
This protocol outlines a general procedure for determining the inhibitory activity of compounds like sacubitrilat against neprilysin. It is adapted from commercially available assay kits and published methods.[18][19]
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., 50 mM Tris, pH 7.5).
-
Reconstitute human recombinant neprilysin enzyme in Assay Buffer to a working concentration.
-
Prepare a stock solution of the fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO and dilute to a working concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (Sacubitrilat) and a known inhibitor (e.g., Thiorphan) as a positive control.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the test inhibitor dilutions or control to the appropriate wells.
-
Add 20 µL of the reconstituted neprilysin enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the NEP substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram illustrates the key steps in performing an in vitro assay to measure the inhibition of neprilysin.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Neprilysin - Wikipedia [en.wikipedia.org]
- 7. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2017033212A1 - Preparation of sacubitril and salt thereof and novel compounds used in the process - Google Patents [patents.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Acute effects on glucose tolerance by neprilysin inhibition in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Stereochemistry in the Neprilysin Inhibitor Sacubitril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of stereochemistry in the pharmacological activity of Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto. Understanding the precise three-dimensional arrangement of atoms in Sacubitril is fundamental to comprehending its mechanism of action, optimizing its synthesis, and ensuring its therapeutic efficacy and safety.
Introduction to Sacubitril and its Stereochemistry
Sacubitril is a prodrug that is metabolically activated to its active form, LBQ657. This active metabolite is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation and reduced sodium retention, which are beneficial effects in patients with heart failure.
The chemical structure of Sacubitril contains two stereocenters, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The therapeutic activity of Sacubitril is almost exclusively attributed to the (2S,4R) stereoisomer. This high degree of stereoselectivity underscores the importance of precise stereochemical control during the synthesis and purification of the active pharmaceutical ingredient (API).
Pharmacological Activity of Sacubitril Stereoisomers
The biological activity of Sacubitril is highly dependent on its stereochemistry. The (2S,4R) configuration of the active metabolite, LBQ657, allows for optimal binding to the active site of the neprilysin enzyme.
| Stereoisomer Configuration | Common Name/Designation | Neprilysin Inhibition (IC50) |
| (2S,4R) | Sacubitril (active isomer) | ~5 nM (for the active metabolite, LBQ657) |
| (2R,4S) | Sacubitril enantiomer | Data not publicly available |
| (2S,4S) | Sacubitril diastereomer | Data not publicly available |
| (2R,4R) | Sacubitril diastereomer | Data not publicly available |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. While the synthesis and use of the other stereoisomers as analytical standards are documented, their specific neprilysin inhibitory activities are not readily found in publicly available scientific literature.
Signaling Pathway of Sacubitril's Active Metabolite
The mechanism of action of Sacubitril's active metabolite, LBQ657, involves the inhibition of neprilysin, which in turn potentiates the effects of natriuretic peptides.
Caption: Mechanism of action of Sacubitril.
Experimental Protocols
Stereoselective Synthesis of (2S,4R)-Sacubitril Intermediate
A key step in the synthesis of Sacubitril is the stereoselective reduction of an enoate intermediate to establish the desired (2S,4R) stereochemistry. One common method involves a rhodium-catalyzed asymmetric hydrogenation.
Objective: To synthesize the chiral intermediate (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, a precursor to Sacubitril.
Materials:
-
(R)-N-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-methylpropane-2-sulfinamide
-
Ethyl acrylate
-
Rhodium catalyst (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Hydrogen gas (high pressure)
-
Anhydrous and deoxygenated solvent (e.g., Methanol or Ethanol)
-
Standard laboratory glassware for air-sensitive reactions
-
High-pressure reactor (autoclave)
Procedure:
-
Preparation of the Substrate: The enoate precursor is synthesized through a condensation reaction between a chiral sulfinamide derivative of 4-phenylacetophenone and ethyl acrylate. This reaction sets the stage for the crucial hydrogenation step.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the chiral phosphine ligand are dissolved in the anhydrous solvent to form the active catalyst complex.
-
Hydrogenation Reaction:
-
The enoate substrate is dissolved in the anhydrous solvent in a high-pressure reactor.
-
The prepared catalyst solution is added to the reactor under an inert atmosphere.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours), or until reaction completion is confirmed by techniques like TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired (2R,4S) diastereomer.
-
-
Stereochemical Analysis: The diastereomeric excess (d.e.) of the product is determined by chiral HPLC or NMR spectroscopy.
Chiral HPLC Separation of Sacubitril Stereoisomers
Objective: To separate and quantify the four stereoisomers of Sacubitril for quality control purposes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.
-
For reversed-phase chiral separation, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.
-
All solvents should be of HPLC grade and degassed before use.
Sample Preparation:
-
A standard solution containing a mixture of all four Sacubitril stereoisomers is prepared at a known concentration in the mobile phase.
-
The test sample of Sacubitril is dissolved in the mobile phase to a similar concentration.
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or other suitable chiral column)
-
Mobile Phase: e.g., Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA)
-
Flow Rate: e.g., 1.0 mL/min
-
Column Temperature: e.g., 25 °C
-
Detection Wavelength: e.g., 254 nm
-
Injection Volume: e.g., 10 µL
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard mixture of stereoisomers to determine the retention times and resolution for each isomer.
-
Inject the test sample of Sacubitril.
-
Identify and quantify the amount of each stereoisomer present in the sample by comparing the peak areas to those of the standard.
Experimental Workflow for Stereoselective Synthesis
The synthesis of Sacubitril with the correct stereochemistry involves a multi-step process designed to control the formation of the two chiral centers.
Caption: A simplified workflow for the stereoselective synthesis of Sacubitril.
Conclusion
The stereochemistry of Sacubitril is a critical determinant of its therapeutic efficacy. The (2S,4R) configuration is essential for potent neprilysin inhibition. The development of stereoselective synthetic routes and robust analytical methods for chiral separation are paramount in the manufacturing of this important cardiovascular drug. This guide provides a foundational understanding of these key stereochemical aspects for professionals in the field of drug development and research.
Role of 2R,4S-Sacubitril in cardiovascular drug development
An In-depth Technical Guide on the Role of 2R,4S-Sacubitril in Cardiovascular Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) represents a paradigm shift in the management of cardiovascular diseases, particularly heart failure with reduced ejection fraction (HFrEF). At the core of this therapeutic innovation is Sacubitril, a first-in-class neprilysin inhibitor. When combined with the angiotensin II receptor blocker (ARB) Valsartan, it forms the supramolecular complex Sacubitril/Valsartan (marketed as Entresto®). This combination drug leverages a dual mechanism of action: enhancing the beneficial effects of the natriuretic peptide system while simultaneously blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the role of this compound, from its molecular mechanism and signaling pathways to key preclinical and clinical data that have established its place in cardiovascular therapy.
The Core Mechanism of Action: Neprilysin Inhibition
Sacubitril is a prodrug that, upon oral administration, is rapidly metabolized by esterases to its active form, LBQ657.[1][2] The therapeutic action of Sacubitril is mediated entirely by LBQ657's potent and selective inhibition of neprilysin.
Neprilysin (Neutral Endopeptidase - NEP): Neprilysin is a zinc-dependent metalloprotease found on the surface of various cells, including those in the kidneys, lungs, endothelial cells, and cardiac myocytes.[3][4] It is responsible for the degradation of a wide array of endogenous vasoactive peptides.[5] Key substrates relevant to cardiovascular homeostasis include:
-
Natriuretic Peptides (NPs): Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis (sodium excretion), diuresis (water excretion), and inhibition of cardiac hypertrophy and fibrosis.[2][3][5]
-
Bradykinin: A potent vasodilator.
-
Angiotensin I and II: Potent vasoconstrictors and key components of the RAAS.[2][5]
By inhibiting neprilysin, LBQ657 prevents the breakdown of natriuretic peptides, thereby increasing their circulating levels and augmenting their favorable effects on the cardiovascular system.[2][6]
The Rationale for Dual-System Modulation
Inhibiting neprilysin alone is not a viable therapeutic strategy. Since neprilysin also degrades angiotensin II, its inhibition would lead to an accumulation of angiotensin II.[1][2] This would cause unopposed activation of the RAAS, leading to vasoconstriction, sodium and water retention, and cardiac remodeling, thereby counteracting the benefits of increased natriuretic peptides.
This crucial interaction necessitates the simultaneous blockade of the RAAS. The combination of Sacubitril with an ARB, specifically Valsartan, addresses this issue. Valsartan selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the deleterious effects of the accumulated angiotensin II.[1][7] This dual-pathway approach allows for the full therapeutic potential of natriuretic peptide enhancement to be realized.
Signaling Pathway
The following diagram illustrates the dual mechanism of Sacubitril/Valsartan.
Caption: Dual mechanism of Sacubitril/Valsartan.
Pharmacokinetic Profile
Sacubitril is administered orally as part of a 1:1 molar combination with Valsartan.[8] The prodrug is quickly absorbed and converted to the active metabolite LBQ657.[1]
| Parameter | Sacubitril (Prodrug) | LBQ657 (Active Metabolite) | Valsartan (in combination) | Reference(s) |
| Absolute Bioavailability | ≥ 60% | - | Higher than other formulations | [1][2] |
| Time to Peak (Tmax) | ~0.5 hours | ~2.0 hours | ~1.5 hours | [1][9] |
| Plasma Protein Binding | 94 - 97% | 94 - 97% | 94 - 97% | [1][2] |
| Metabolism | Hydrolyzed by esterases to LBQ657 | Minor hydroxylation (<10%) | Minimally metabolized | [1][2] |
| Half-life (t½) | ~1.1 - 3.6 hours | ~9.9 - 11.1 hours | - | [2] |
| Elimination | Primarily as LBQ657 via kidneys | 52 - 68% in urine | Primarily biliary | [1][10] |
| Steady State | Reached in 3 days | Reached in 3 days | Reached in 3 days | [1][9] |
| Accumulation Factor | No significant accumulation | ~1.6-fold | No significant accumulation | [9] |
Note: Food does not have a clinically significant effect on the absorption of Sacubitril or Valsartan.[1]
Clinical Development and Efficacy
The clinical development of Sacubitril/Valsartan has been robust, with several landmark trials establishing its superiority over conventional RAAS inhibitors in specific patient populations.
| Trial Name | Patient Population | Comparator | Primary Endpoint | Key Results | Reference(s) |
| PARADIGM-HF | Chronic HFrEF (LVEF ≤ 40%), NYHA Class II-IV | Enalapril | Composite of CV death or hospitalization for HF | 20% risk reduction in primary endpoint (HR 0.80).20% risk reduction in CV death (HR 0.80).21% risk reduction in first HF hospitalization (HR 0.79).16% risk reduction in all-cause mortality (HR 0.84). | [11][12][13] |
| PIONEER-HF | Stabilized acute decompensated HFrEF (in-hospital initiation) | Enalapril | Change in NT-proBNP from baseline to weeks 4 and 8 | 29% greater reduction in NT-proBNP vs. enalapril. | [14] |
| PARAGON-HF | Chronic HFpEF (LVEF ≥ 45%), NYHA Class II-IV | Valsartan | Composite of total HF hospitalizations and CV death | Did not meet statistical significance for the primary endpoint, but showed potential benefit in certain subgroups (e.g., women and patients with LVEF on the lower end of the inclusion range). | [8][14] |
HFrEF: Heart Failure with reduced Ejection Fraction; HFpEF: Heart Failure with preserved Ejection Fraction; LVEF: Left Ventricular Ejection Fraction; NYHA: New York Heart Association; CV: Cardiovascular; HR: Hazard Ratio.
Experimental Protocols and Preclinical Evaluation
The development of Sacubitril involved extensive preclinical evaluation to characterize its efficacy and mechanism.
In Vitro Neprilysin Inhibition Assay (General Protocol)
A typical protocol to assess the inhibitory potential of a compound like LBQ657 on neprilysin activity involves a fluorometric assay.
-
Reagents & Materials: Recombinant human neprilysin, a fluorogenic NEP substrate (e.g., Thiorphan-based), test compound (LBQ657), and a suitable assay buffer.
-
Procedure: a. Recombinant neprilysin is pre-incubated with varying concentrations of the inhibitor (LBQ657) in a microplate. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. As neprilysin cleaves the substrate, a fluorophore is released, causing an increase in fluorescence. d. The fluorescence is measured over time using a plate reader at appropriate excitation/emission wavelengths.
-
Data Analysis: The rate of reaction is calculated from the slope of the fluorescence versus time plot. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration.
Preclinical Animal Models
Animal models are critical for evaluating the in vivo efficacy and safety of cardiovascular drugs. For Sacubitril/Valsartan, relevant models include:
-
Volume-Overload Induced Heart Failure (Rat Model): Heart failure is induced by creating an aortocaval fistula, leading to volume overload. This model was used to demonstrate that the combination of Sacubitril and Valsartan improved cardiac function and exercise tolerance, whereas monotherapies did not show the same synergistic benefits.[15]
-
Pressure-Overload Induced Heart Failure (Mouse Model): Transverse aortic constriction (TAC) is performed to induce pressure overload, leading to cardiac hypertrophy and fibrosis. Sacubitril/Valsartan has been shown to counteract the deterioration of cardiac function in this model.[16]
-
Genetic Models of HFpEF (Rat Model): The ZSF1 (Zucker Fatty and Spontaneously Hypertensive) rat is a model for HFpEF. In these rats, Sacubitril/Valsartan treatment significantly improved diastolic function.[17][18]
Preclinical Development Workflow
The logical flow of preclinical development for a drug like Sacubitril is outlined below.
References
- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neprilysin: A Potential Therapeutic Target of Arterial Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 9. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. entrestohcp.com [entrestohcp.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Cardiometabolic effects of sacubitril/valsartan in a rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Initial Investigation of 2R,4S-Sacubitril's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto, is a cornerstone in the treatment of heart failure. As a prodrug, Sacubitril is converted in vivo to its active metabolite, sacubitrilat (LBQ657), a potent inhibitor of neprilysin. This technical guide provides an in-depth overview of the initial investigation into the biological activity of the specific stereoisomer 2R,4S-Sacubitril. While this isomer is primarily considered an impurity in the synthesis of the active (2S,4R)-Sacubitril, understanding its biological profile is crucial for comprehensive drug development and quality control. This document summarizes the mechanism of action, key signaling pathways, and available quantitative data, alongside detailed experimental protocols relevant to the assessment of neprilysin inhibition.
Introduction
Sacubitril is chemically described as (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester.[1] It exists as four stereoisomers due to two chiral centers. The pharmacologically active isomer is (2S,4R)-Sacubitril, which is metabolized to the active neprilysin inhibitor, sacubitrilat. The this compound isomer is considered a process-related impurity.[][3][4] This guide focuses on the initial biological investigation of this specific isomer.
Mechanism of Action
The primary mechanism of action of Sacubitril's active metabolite is the inhibition of neprilysin (NEP), also known as neutral endopeptidase.[][5][6] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin.[6][7]
By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides.[5] This leads to a cascade of beneficial cardiovascular effects:
-
Vasodilation: Increased levels of natriuretic peptides and bradykinin lead to the relaxation of blood vessels, reducing both preload and afterload on the heart.[8]
-
Natriuresis and Diuresis: Natriuretic peptides promote the excretion of sodium and water by the kidneys, reducing blood volume and cardiac workload.[8]
-
Antiproliferative and Antihypertrophic Effects: Natriuretic peptides have been shown to inhibit cardiac myocyte hypertrophy and fibroblast proliferation, thus attenuating adverse cardiac remodeling.[9]
Signaling Pathways
The biological effects of neprilysin inhibition by sacubitrilat are mediated through several key signaling pathways. The primary pathway involves the augmentation of natriuretic peptide signaling.
Natriuretic Peptide Signaling Pathway
dot
Caption: Neprilysin Inhibition and Natriuretic Peptide Signaling.
Quantitative Data
The inhibitory potency of Sacubitril is attributed to its active metabolite, sacubitrilat. While extensive data is available for sacubitrilat, specific quantitative data for the biological activity of the this compound isomer is not prominently reported in the scientific literature, as it is considered an impurity. The available data for the active component provides a crucial benchmark.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sacubitrilat (LBQ657) | Neprilysin (NEP) | In vitro enzyme inhibition | 5 | [10][11][12] |
| This compound | Neprilysin (NEP) | In vitro enzyme inhibition | Not Reported | - |
Experimental Protocols
The following section details a general experimental protocol for determining the in vitro inhibitory activity of a compound against neprilysin. This protocol is a composite based on standard methodologies in the field and can be adapted to specifically assess this compound.
In Vitro Neprilysin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (e.g., from R&D Systems)
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl₂
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Thiorphan)
-
96-well black microplates
-
Fluorescence microplate reader
Workflow:
dot
Caption: Workflow for In Vitro Neprilysin Inhibition Assay.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to 37°C.
-
Dilute the recombinant human neprilysin in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute in assay buffer to the working concentration.
-
Prepare a serial dilution of the test compound (this compound) and the positive control (Thiorphan) in assay buffer containing a constant final concentration of DMSO (e.g., 1%).
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 50 µL of the diluted neprilysin solution.
-
Add 25 µL of the serially diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity (e.g., Ex/Em = 320/420 nm) over time (kinetic mode) for at least 30 minutes.
-
Determine the initial reaction velocity (V) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
References
- 1. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sacubitril | Neprilysin | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 2R,4S-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2R,4S-Sacubitril, a neprilysin inhibitor, commonly used in combination with valsartan for the treatment of heart failure. The following protocols are based on established and validated analytical techniques, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Overview of Analytical Methods
The accurate quantification of this compound is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and stability testing. Several analytical methods have been developed and validated for this purpose. RP-HPLC is a widely used technique due to its robustness, precision, and accessibility.[1][2][3] UHPLC offers faster analysis times and improved resolution.[4] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices like plasma.[5][6][7][8] UV-Vis spectrophotometry can be a simpler and more economical alternative for routine analysis in pharmaceutical dosage forms.[1][9][10][11][12]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for this compound quantification.
Table 1: RP-HPLC and UHPLC Methods Quantitative Data
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| RP-HPLC | 12-60 | 0.9987 | Not Reported | Not Reported | 99.13 - 101.25 | [3] |
| RP-HPLC | 12-36 | >0.999 | Not Reported | Not Reported | 98.00 - 102.00 | [2] |
| RP-HPLC | 0.1-0.3 | 0.999 | Not Reported | Not Reported | 100.60 - 101.22 | [13] |
| UHPLC | Not Reported | Not Reported | Not Reported | Not Reported | 98.7 - 101.0 | [4] |
| RP-HPLC | 10-50 | 0.99964 | 0.32 | 0.91 | Not Reported | [14] |
| RP-HPLC | Not Reported | ≥0.999 | 0.030-0.048 | 0.100-0.160 | 93-105 | [15] |
Table 2: LC-MS/MS Methods Quantitative Data
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy (% Recovery) | Reference |
| LC-MS/MS | 2.00-4000 | >0.99 | 2.00 | Within ± 15% | [6][7][8] |
| UPLC-MS/MS | 30-2000 | Not Reported | 30 | Not Reported | [16] |
Table 3: UV Spectrophotometry Methods Quantitative Data
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV | 2-12 | 0.999 | 0.466 | 1.412 | [9] |
| UV | 1-20 | 0.999 | 0.395 | 1.198 | [11] |
| UV | 4-12 | Not Reported | Not Reported | Not Reported | [12] |
III. Experimental Protocols
A. Protocol 1: RP-HPLC Method for Quantification in Pharmaceutical Dosage Forms
This protocol provides a general procedure for the quantification of this compound in tablets.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid or Formic acid
-
Potassium dihydrogen phosphate
-
Tablets containing Sacubitril
2. Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., Thermosil C18, 100 mm x 4.6 mm, 5 µm or Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[2][13]
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 25:75 v/v).[13][17]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30°C.[4]
4. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).
5. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Sacubitril and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15-30 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for Sacubitril.
-
Calculate the concentration of Sacubitril in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
B. Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is suitable for pharmacokinetic studies requiring high sensitivity.
1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS), e.g., Sacubitril-d4
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quad™ 4000) with an electrospray ionization (ESI) source.[6]
-
C18 column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm).[6]
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous solution containing 5 mM ammonium acetate and 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Sacubitril and the IS in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with known concentrations of Sacubitril to prepare calibration standards and QC samples at low, medium, and high concentration levels.
5. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[7]
6. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify the analyte by calculating the peak area ratio of Sacubitril to the internal standard against the calibration curve.
IV. Visualizations
Caption: General workflow for the analytical quantification of this compound.
Caption: Detailed workflow for LC-MS/MS based bioanalysis of this compound.
References
- 1. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. RP-HPLC method for stability of sacubitril and valsartan. [wisdomlib.org]
- 4. japsonline.com [japsonline.com]
- 5. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. wjpmr.com [wjpmr.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ijpsm.com [ijpsm.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Development and Validation for New Analytical Method of Sacubitril and Valsartan [ijaresm.com]
- 15. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Stereoisomers of Sacubitril
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitril, a neprilysin inhibitor, is a key active pharmaceutical ingredient (API) often combined with valsartan for the treatment of heart failure. Due to its chiral centers, Sacubitril can exist as multiple stereoisomers. The therapeutic activity of a chiral drug is often specific to one enantiomer, while other isomers may be less active or even contribute to adverse effects. Therefore, it is crucial to develop robust analytical methods to separate and quantify the stereoisomers of Sacubitril for quality control in bulk drug and pharmaceutical formulations. This application note provides a detailed protocol for the development of an HPLC method for the chiral separation of Sacubitril stereoisomers, presenting both normal-phase and reversed-phase approaches.
Experimental Protocols
Instrumentation
-
HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower, Chromeleon).
Chemicals and Reagents
-
Solvents: HPLC grade n-hexane, ethanol, isopropanol, acetonitrile, and methanol.
-
Reagents: Trifluoroacetic acid (TFA).
-
Water: Milli-Q or deionized water.
-
Standards: Reference standards of Sacubitril and its stereoisomers.[1]
Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of the Sacubitril reference standard in the diluent (mobile phase or a compatible solvent mixture) to obtain the desired concentration.
-
Working Standard Solution (e.g., 20 µg/mL): Dilute the stock solution with the diluent to achieve the working concentration.
-
Sample Solution: Prepare the sample containing Sacubitril by dissolving it in the diluent to a concentration similar to the working standard solution.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection into the HPLC system.
Chromatographic Conditions
Two distinct HPLC methods are presented below, offering flexibility in method development and optimization.
This method is effective for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[2][3][4][5]
-
Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: n-hexane with 0.1% TFA.
-
Mobile Phase B: Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 50 µL.
This method is suitable for the separation of Sacubitril, Valsartan, and their impurities, including enantiomers and diastereomers, and can be used for stability studies.[6][7]
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Gradient Program:
-
0.01 min: 25% B
-
10.0 min: 25% B
-
25.0 min: 38% B
-
37.0 min: 45% B
-
39.0 min: 25% B
-
45.0 min: 25% B[6]
-
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 45 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize the expected performance of the described HPLC methods. The actual retention times and resolution may vary depending on the specific instrument, column, and laboratory conditions.
Table 1: Typical Chromatographic Performance Data for Normal-Phase HPLC Method
| Compound | Retention Time (min) (Approx.) | Resolution (Rs) |
| Sacubitril | ~25 | > 1.5 |
| (2R,4R)-SA | ~28 | > 1.5 |
| (2S,4S)-SA | ~32 | > 1.5 |
| (2R,4S)-SA | ~36 | - |
Table 2: Summary of Validation Parameters for the Normal-Phase HPLC Method
| Parameter | Result |
| Linearity (R²) | ≥ 0.998[4] |
| Accuracy (% Recovery) | 98.3–99.5%[4] |
| Precision (%RSD) | ≤ 1.82%[4] |
| Limit of Detection (LOD) | 0.06 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[4] |
Table 3: Summary of Validation Parameters for the Reversed-Phase HPLC Method
| Parameter | Result |
| Linearity (R²) | ≥ 0.999[6] |
| Accuracy (% Recovery) | 93–105%[6] |
| Precision (%RSD) | < 5.2%[6] |
| Limit of Detection (LOD) | 0.030–0.048 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.100–0.160 µg/mL[6] |
Visualization of Method Development Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC method for Sacubitril stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities [ouci.dntb.gov.ua]
- 6. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
Application of 2R,4S-Sacubitril as a Reference Standard in Pharmaceutical Analysis
Introduction
Sacubitril, a neprilysin inhibitor, is a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs, used in combination with valsartan for the treatment of heart failure.[1] The manufacturing process of Sacubitril can lead to the formation of various impurities, including stereoisomers, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. 2R,4S-Sacubitril is a stereoisomer and a known impurity of Sacubitril.[1][2] As such, a highly purified this compound reference standard is essential for the development, validation, and routine application of analytical methods in quality control laboratories.[3]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the pharmaceutical industry. These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality assessment of Sacubitril.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | [3][4] |
| Synonym | Sacubitril Enantiomer | [3][4] |
| CAS Number | 761373-05-1 | [2] |
| Molecular Formula | C24H29NO5 | [2] |
| Molecular Weight | 411.49 g/mol | [2] |
| Appearance | Off-White Solid | [5] |
| Solubility | Soluble in Methanol, DMSO, and a mixture of water and acetonitrile. | [5] |
Applications in Analytical Method Development and Validation
The this compound reference standard is primarily utilized in the following applications:
-
Impurity Profiling: To identify and quantify the this compound impurity in Sacubitril drug substance and drug products.
-
Method Validation: As a critical component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to assess parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
-
Forced Degradation Studies: To distinguish the this compound peak from other degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Experimental Protocols
Preparation of this compound Reference Standard Stock Solution
Objective: To prepare a stock solution of this compound reference standard for use in HPLC analysis.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO) or a 50:50 (v/v) mixture of acetonitrile and water (HPLC grade)
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Accurately weigh approximately 5 mg of the this compound reference standard.
-
Transfer the weighed standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of the chosen diluent (DMSO or acetonitrile:water mixture).
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Make up the volume to 50 mL with the diluent. This yields a stock solution of approximately 100 µg/mL.
-
Further dilutions can be made from this stock solution to prepare working standards for linearity, accuracy, and precision studies.
HPLC Method for the Determination of this compound Impurity
Objective: To provide a representative HPLC method for the separation and quantification of this compound from Sacubitril.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent HPLC with DAD or equivalent |
| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Disodium Hydrogen Phosphate Buffer: Acetonitrile (70:30 v/v), pH adjusted to 8.8 with Orthophosphoric acid |
| Mobile Phase B | 10 mM Disodium Hydrogen Phosphate Buffer: Acetonitrile (30:70 v/v), pH adjusted to 8.8 with Orthophosphoric acid |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.0 | |
| 25.0 | |
| 37.0 | |
| 39.0 | |
| 45.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability:
Inject a standard solution containing both Sacubitril and this compound. The resolution between the two peaks should be greater than 2.0.
Data Presentation
The following tables summarize the quantitative data from representative analytical method validation studies for Sacubitril and its impurities, including stereoisomers like this compound.
Table 1: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Sacubitril | 10 - 50 | 0.9996 |
| Impurities | 0.1 - 3.0 | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level | % Recovery |
| Impurities | LOQ | 80 - 120 |
| 100% | 93 - 105 | |
| 150% | 85 - 115 |
Table 3: Precision Data
| Analyte | Parameter | % RSD |
| Sacubitril & Impurities | Method Precision | < 2.0 |
| Intermediate Precision | < 5.2 |
Table 4: Sensitivity Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurities | 0.030 - 0.048 | 0.100 - 0.160 |
Visualizations
Signaling Pathway of Sacubitril
Sacubitril is a prodrug that is converted to its active metabolite, sacubitrilat. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of natriuretic peptides, promoting vasodilation and natriuresis, which are beneficial in heart failure.
References
Application Notes and Protocols for the Experimental Use of 2R,4S-Sacubitril in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) remains a significant global health challenge, characterized by the heart's inability to pump blood effectively.[1][2] The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system are two critical pathways in the pathophysiology of HF.[1] While RAAS activation is detrimental, the NP system offers cardioprotective effects, including vasodilation, natriuresis, and inhibition of cardiac remodeling.[3][4] Sacubitril, a neprilysin inhibitor, prevents the breakdown of natriuretic peptides, thereby augmenting their beneficial effects.[3][5] It is administered as a prodrug that is converted to its active form, 2R,4S-Sacubitril (also known as LBQ657).[3] In clinical practice, Sacubitril is combined with the angiotensin receptor blocker (ARB) Valsartan to counteract the RAAS activation that also results from neprilysin inhibition.[5][6]
These application notes provide a comprehensive overview of the experimental use of this compound in preclinical heart failure models, detailing protocols for inducing heart failure, drug administration, and the assessment of cardiac function and relevant biomarkers.
Mechanism of Action and Signaling Pathway
Sacubitril exerts its therapeutic effects by inhibiting neprilysin, an enzyme responsible for the degradation of several vasoactive peptides, most notably natriuretic peptides (ANP, BNP, and CNP).[3][7] By blocking neprilysin, this compound increases the circulating levels of these peptides, leading to enhanced activation of their cognate receptors. This, in turn, stimulates downstream signaling pathways that promote vasodilation, reduce blood pressure, decrease sympathetic tone, and inhibit cardiac fibrosis and hypertrophy.[3][5][7] The synergistic combination with an ARB like Valsartan is crucial to block the concurrent increase in angiotensin II levels, which would otherwise counteract the beneficial effects of neprilysin inhibition.[6][7]
Experimental Protocols
Induction of Heart Failure in Animal Models
This model mimics heart failure resulting from ischemic heart disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (50 mg/kg) and Xylazine (5 mg/kg), intramuscularly[8]
-
Surgical instruments: Scalpel, forceps, scissors, needle holder, retractors
-
Suture: 6-0 silk or prolene suture[9]
-
Ventilator (optional, as non-ventilated methods exist)[10]
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia.[8]
-
Intubate the animal if a ventilator is to be used.[8]
-
Make a left thoracotomy in the fourth intercostal space to expose the heart.[10][11]
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 suture under the LAD, approximately 1-2 mm from the tip of the left atrium.[8][9]
-
Permanently ligate the artery. Successful ligation is confirmed by the immediate paling of the myocardial tissue distal to the suture.[9]
-
Close the chest wall in layers and suture the skin incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
This model induces concentric left ventricular hypertrophy that progresses to heart failure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[12]
-
Anesthesia: Isoflurane (1-3%)[13]
-
Surgical microscope
-
Suture: 6-0 silk or prolene suture[14]
-
Blunted 27-gauge needle to standardize the constriction[14]
Procedure:
-
Anesthetize the mouse and place it in a supine position.[13]
-
Perform a midline cervical incision to expose the trachea for intubation and ventilation.
-
Make a suprasternal incision to expose the aortic arch.[1]
-
Carefully dissect the transverse aorta from the surrounding connective tissue.
-
Pass a 6-0 suture under the aortic arch between the innominate and left common carotid arteries.[14]
-
Place a blunted 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.[14]
-
Quickly remove the needle to create a standardized constriction.[14]
-
Close the chest and skin incisions.
-
Wean the mouse from the ventilator and provide post-operative care.
Drug Administration Protocol
-
Route of Administration: Oral gavage is a common and clinically relevant route for Sacubitril/Valsartan administration in rodent models. Administration in drinking water is also a feasible method.[15]
-
Dosage (Sacubitril/Valsartan combination):
-
Preparation of this compound: For studies focusing specifically on the active metabolite, this compound can be synthesized or obtained from commercial suppliers. It should be dissolved in a suitable vehicle (e.g., sterile water, saline, or a specific buffer as recommended by the supplier) for administration. The dosage should be calculated based on the molar equivalent of the Sacubitril dose used in combination studies.
-
Treatment Duration: Treatment is typically initiated a few days to a week after the induction of heart failure and can continue for several weeks (e.g., 4 to 12 weeks) to assess long-term effects on cardiac remodeling.
Assessment of Cardiac Function and Remodeling
A non-invasive method to serially assess cardiac structure and function.
Protocol for Mice:
-
Anesthetize the mouse lightly with isoflurane to maintain a heart rate of 400-500 bpm.[6]
-
Secure the mouse in a supine position on a heating pad to maintain body temperature.[6]
-
Use a high-frequency ultrasound system with a linear transducer (30-40 MHz).
-
Obtain standard views: Parasternal Long-Axis (PLAX), Parasternal Short-Axis (PSAX), and Apical Four-Chamber (A4C).[3][5]
-
M-mode Imaging (from PSAX view): Measure Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness (PWT). Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Doppler Imaging (from A4C view): Measure mitral inflow velocities (E and A waves) to assess diastolic function (E/A ratio). Tissue Doppler imaging of the mitral annulus (e') can also be used to evaluate diastolic function (E/e' ratio).
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the ventricles and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Image the stained sections and use image analysis software to calculate the fibrotic area as a percentage of the total ventricular area.
Biomarker Analysis
Blood, plasma, or heart tissue can be collected for biomarker analysis.
-
Natriuretic Peptides (NT-proBNP, NT-proANP): Measured using commercially available ELISA kits specific for the animal species (e.g., rat, mouse).[17] Increased levels are indicative of cardiac stress and heart failure severity.
-
Fibrosis Markers:
-
Tissue Inhibitor of Matrix Metalloproteinase-1 (TIMP-1): Can be measured in plasma or tissue homogenates by ELISA.
-
Procollagen Type I and III N-terminal Propeptides (PINP, PIIINP): Measured in serum or plasma as markers of collagen synthesis.
-
-
Cardiac Injury Markers (Troponins): While primarily markers of acute injury, they can be elevated in chronic heart failure.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the effects of Sacubitril/Valsartan in heart failure models.
Table 1: Effects of Sacubitril/Valsartan on Cardiac Function in Animal Models of Heart Failure
| Animal Model | Treatment Group | Duration | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) | Reference |
| Rat (MI) | Sham | 4 weeks | 75 ± 5 | 40 ± 4 | 6.5 ± 0.3 | 3.9 ± 0.2 | Fictionalized Data |
| MI + Vehicle | 4 weeks | 45 ± 6 | 22 ± 3 | 8.2 ± 0.4 | 6.4 ± 0.3 | Fictionalized Data | |
| MI + Sac/Val | 4 weeks | 60 ± 5 | 30 ± 4 | 7.1 ± 0.3 | 5.0 ± 0.2 | Fictionalized Data | |
| Mouse (TAC) | Sham | 8 weeks | 70 ± 4 | 38 ± 3 | 3.8 ± 0.2 | 2.4 ± 0.1 | Fictionalized Data |
| TAC + Vehicle | 8 weeks | 40 ± 5 | 20 ± 2 | 5.0 ± 0.3 | 4.0 ± 0.2 | Fictionalized Data | |
| TAC + Sac/Val | 8 weeks | 55 ± 4 | 28 ± 3 | 4.2 ± 0.2 | 3.0 ± 0.1 | Fictionalized Data | |
| *p < 0.05 vs. Vehicle. Data are presented as mean ± SD. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in diastole; LVIDs: Left Ventricular Internal Diameter in systole; MI: Myocardial Infarction; TAC: Transverse Aortic Constriction; Sac/Val: Sacubitril/Valsartan. Fictionalized data is representative of expected outcomes based on literature. |
Table 2: Effects of Sacubitril/Valsartan on Biomarkers in Animal Models of Heart Failure
| Animal Model | Treatment Group | NT-proBNP (pg/mL) | Cardiac Fibrosis (%) | TIMP-1 (ng/mL) | Reference |
| Rat (MI) | Sham | 150 ± 30 | 2 ± 0.5 | 50 ± 10 | Fictionalized Data |
| MI + Vehicle | 800 ± 120 | 15 ± 3 | 150 ± 25 | Fictionalized Data | |
| MI + Sac/Val | 450 ± 90 | 8 ± 2 | 90 ± 15 | Fictionalized Data | |
| Mouse (TAC) | Sham | 120 ± 25 | 3 ± 0.8 | 40 ± 8 | Fictionalized Data |
| TAC + Vehicle | 750 ± 110 | 18 ± 4 | 130 ± 20 | Fictionalized Data | |
| TAC + Sac/Val | 400 ± 80 | 10 ± 3 | 75 ± 12 | Fictionalized Data | |
| *p < 0.05 vs. Vehicle. Data are presented as mean ± SD. NT-proBNP: N-terminal pro-B-type natriuretic peptide; TIMP-1: Tissue Inhibitor of Matrix Metalloproteinase-1; MI: Myocardial Infarction; TAC: Transverse Aortic Constriction; Sac/Val: Sacubitril/Valsartan. Fictionalized data is representative of expected outcomes based on literature. |
Experimental Workflow Visualization
Conclusion
The experimental use of this compound, particularly in combination with an angiotensin receptor blocker, in preclinical models of heart failure provides a robust platform to investigate its therapeutic potential and underlying mechanisms. The protocols and data presented herein offer a foundational guide for researchers to design and execute studies aimed at further elucidating the role of neprilysin inhibition in mitigating the progression of heart failure. Standardization of these experimental procedures is crucial for ensuring the reproducibility and translational relevance of the findings.
References
- 1. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. mdpi.com [mdpi.com]
- 4. Natriuretic Peptides as Biomarkers in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 15. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Short-Term Effects of Sacubitril/valsartan on Echocardiographic Parameters in Dogs With Symptomatic Myxomatous Mitral Valve Disease [frontiersin.org]
- 17. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
Protocols for preparing 2R,4S-Sacubitril solutions for experiments
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals, providing detailed protocols for the preparation of 2R,4S-Sacubitril solutions for experimental use.
Physicochemical Properties and Solubility
This compound is an organic compound and the active metabolite of the prodrug Sacubitril. It is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[1] Accurate preparation of Sacubitril solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.49 g/mol |
| CAS Number | 149709-62-6 (for Sacubitril) |
| Appearance | Off-white solid |
| Solubility in DMSO | ≥ 10 mM |
| Solubility in Methanol | Soluble |
| Aqueous Solubility | pH-dependent; low solubility at acidic pH and higher solubility at neutral to alkaline pH.[2] |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (Solutions) | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] |
Signaling Pathway of Sacubitril
Sacubitril is a prodrug that is converted in the body to its active form, this compound (also known as LBQ657). This active metabolite inhibits the enzyme neprilysin. Neprilysin is responsible for the breakdown of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis (excretion of sodium in the urine), and diuresis, which helps to reduce blood pressure and the workload on the heart in patients with heart failure.
Caption: Signaling pathway of Sacubitril as a neprilysin inhibitor.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, suitable for dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. Perform this step in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform appropriate vehicle controls in your experiments.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments
This protocol provides a method for preparing a this compound formulation suitable for administration in animal studies (e.g., by oral gavage or injection). This formulation uses a co-solvent system to enhance the solubility and bioavailability of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH₂O) or saline
-
Sterile tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 82 mg/mL).
-
Co-solvent Mixture Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300: Add PEG300 to the DMSO solution. A common ratio is to have a final concentration of 40% PEG300.
-
Add Tween 80: Add Tween 80 to the mixture. A typical final concentration is 5% Tween 80.
-
Add Aqueous Vehicle: Add sterile ddH₂O or saline to reach the final desired volume. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Mixing: Vortex the solution thoroughly until a clear and homogenous solution is obtained.
-
Administration: The final formulation should be prepared fresh before administration to the animals.
Caption: Workflow for preparing an in vivo solution of this compound.
Solvent Selection Guide
The choice of solvent is critical and depends on the experimental design. The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Logical guide for selecting solvents for this compound experiments.
References
Application Notes and Protocols for 2R,4S-Sacubitril in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2R,4S-Sacubitril, a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) approved for the treatment of heart failure.[1][2] Sacubitril itself is a prodrug that undergoes metabolic activation to its active form, sacubitrilat (LBQ657).[3][4] Understanding the metabolic fate of this compound is crucial for preclinical and clinical drug development, enabling the characterization of its pharmacokinetic profile, potential drug-drug interactions, and sources of variability in patient response.
These application notes provide a comprehensive overview of the metabolism of this compound and detailed protocols for its study in both in vitro and in vivo settings.
Mechanism of Action and Metabolic Activation
Sacubitril exerts its therapeutic effect through the inhibition of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[5][6] By inhibiting neprilysin, the active metabolite of sacubitril, sacubitrilat (LBQ657), increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in heart failure.[7][8]
Sacubitril is an ethyl ester prodrug that is rapidly converted to the pharmacologically active diacid, sacubitrilat, through de-ethylation.[7] This bioactivation is primarily mediated by carboxylesterase 1 (CES1) in the liver.[9][10] Genetic variations in the CES1 gene may contribute to interindividual variability in the activation of sacubitril.[11]
Signaling Pathway of Sacubitril Action
Caption: Metabolic activation of Sacubitril and its mechanism of action.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of sacubitril and its active metabolite, sacubitrilat (LBQ657), in healthy human subjects and patients with heart failure.
Table 1: Steady-State Pharmacokinetic Parameters of Sacubitril and Sacubitrilat (LBQ657) in Heart Failure Patients [12]
| Analyte | Dose (mg bid) | Cmax (ng/mL) | Tmax (h) | AUC0-12h (ng·h/mL) |
| Sacubitril | 100 | 105 ± 42.5 | 0.5 (0.5-1.0) | 168 ± 57.6 |
| 200 | 214 ± 103 | 0.5 (0.5-1.0) | 344 ± 113 | |
| LBQ657 | 100 | 4550 ± 1210 | 2.5 (2.0-4.0) | 36000 ± 8200 |
| 200 | 9230 ± 2620 | 2.5 (2.0-4.0) | 74100 ± 16700 | |
| Valsartan | 100 | 2480 ± 974 | 2.0 (1.0-4.0) | 15800 ± 5840 |
| 200 | 4080 ± 1530 | 2.0 (1.0-4.0) | 27500 ± 9450 | |
| Data are presented as mean ± SD for Cmax and AUC0-12h, and median (range) for Tmax. |
Table 2: Pharmacokinetic Parameters of Sacubitril, Sacubitrilat (LBQ657), and Valsartan in Healthy Volunteers after a Single 200 mg Oral Dose [13]
| Parameter | Sacubitril | LBQ657 | Valsartan |
| Cmax (ng/mL) | 109 ± 24 | 1680 ± 560 | 2310 ± 620 |
| Tmax (h) | 0.9 ± 0.8 | 2.1 ± 0.9 | 3.2 ± 1.3 |
| t1/2 (h) | 1.3 ± 0.3 | 8.6 ± 2.3 | 9.1 ± 1.3 |
| AUC0-t (ng·h/mL) | 196 ± 40 | 11300 ± 3200 | 16900 ± 4200 |
| AUC0-inf (ng·h/mL) | 201 ± 41 | 11800 ± 3500 | 17600 ± 4400 |
| Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes the procedure to evaluate the metabolic conversion of sacubitril to its active metabolite, sacubitrilat, using human liver microsomes.
Objective: To determine the rate of formation of sacubitrilat from sacubitril in the presence of human liver microsomes.
Materials:
-
This compound
-
Sacubitrilat (LBQ657) analytical standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., sacubitril-d4, valsartan-d3)[13]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ACN).
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the human liver microsomes to the buffer (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the sacubitril stock solution to initiate the reaction (final substrate concentration to be tested, e.g., 1 µM).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of sacubitril and sacubitrilat.[14][15]
-
Example LC-MS/MS Conditions: [15]
-
Column: C18 reverse-phase column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate and 0.1% formic acid in water)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of parent-product ion transitions for sacubitril, sacubitrilat, and the internal standard.
-
-
Data Analysis:
-
Plot the concentration of sacubitrilat formed against time.
-
Determine the initial rate of formation from the linear portion of the curve.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of sacubitril and its metabolite after oral administration to rats.
Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of sacubitril and sacubitrilat in rats following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound via gavage at a predetermined dose level (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma samples to labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples on ice.
-
Extract sacubitril, sacubitrilat, and the internal standard from the plasma using protein precipitation with acetonitrile.[16]
-
Analyze the extracted samples using a validated LC-MS/MS method as described in Protocol 1.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters for both sacubitril and sacubitrilat: Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vz/F).
-
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | CES1 hydrolyses sacubitril to sacubitrilat [reactome.org]
- 11. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effects of 2R,4S-Sacubitril Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2R,4S-Sacubitril, the active metabolite of the prodrug Sacubitril, is a potent neprilysin (NEP) inhibitor. Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). By inhibiting NEP, Sacubitril increases the circulating levels of these peptides, which then exert their physiological effects through the natriuretic peptide receptor-A (NPR-A). This leads to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates a range of beneficial cardiovascular effects, including vasodilation, natriuresis, and inhibition of cardiac fibrosis and hypertrophy.
Furthermore, the inhibition of neprilysin by Sacubitril has been shown to modulate other signaling pathways implicated in cardiovascular disease, such as the transforming growth factor-beta (TGF-β) pathway, which is a central regulator of cardiac fibrosis. Understanding the cellular and molecular mechanisms of Sacubitril is crucial for the development of novel therapeutic strategies for heart failure and other cardiovascular disorders.
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound. The assays focus on three key areas: direct inhibition of neprilysin activity, quantification of downstream cGMP signaling, and assessment of anti-fibrotic effects in cardiac fibroblasts.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be generated using the protocols described in this document.
Table 1: Neprilysin Inhibition by 2R,4S-Sacubitrilat
| Concentration of 2R,4S-Sacubitrilat (nM) | Neprilysin Activity (% of Control) | IC50 (nM) |
| 0 | 100 ± 5.2 | \multirow{6}{*}{5.5} |
| 1 | 85 ± 4.1 | |
| 5 | 52 ± 3.5 | |
| 10 | 28 ± 2.9 | |
| 50 | 8 ± 1.5 | |
| 100 | 3 ± 0.8 | |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Intracellular cGMP Levels in Response to ANP and 2R,4S-Sacubitrilat
| Treatment | Intracellular cGMP (pmol/mg protein) |
| Vehicle Control | 1.5 ± 0.3 |
| ANP (100 nM) | 8.2 ± 1.1 |
| 2R,4S-Sacubitrilat (100 nM) | 2.1 ± 0.4 |
| ANP (100 nM) + 2R,4S-Sacubitrilat (100 nM) | 15.8 ± 2.3* |
| p < 0.05 compared to ANP alone. Data are presented as mean ± standard deviation (n=3). |
Table 3: Effect of 2R,4S-Sacubitrilat on TGF-β1-induced Phosphorylation of Smad2/3 in Cardiac Fibroblasts
| Treatment | p-Smad2/3 / Total Smad2/3 Ratio (normalized to control) |
| Vehicle Control | 1.00 ± 0.12 |
| TGF-β1 (10 ng/mL) | 3.52 ± 0.45 |
| TGF-β1 (10 ng/mL) + 2R,4S-Sacubitrilat (100 nM) | 1.89 ± 0.28* |
| 2R,4S-Sacubitrilat (100 nM) | 1.05 ± 0.15 |
| p < 0.05 compared to TGF-β1 alone. Data are presented as mean ± standard deviation (n=3). |
Table 4: Effect of 2R,4S-Sacubitrilat on Cardiac Fibroblast Proliferation
| Treatment | Proliferation (% of Control) |
| Vehicle Control | 100 ± 8.7 |
| TGF-β1 (10 ng/mL) | 175 ± 12.3 |
| TGF-β1 (10 ng/mL) + 2R,4S-Sacubitrilat (100 nM) | 120 ± 9.5* |
| 2R,4S-Sacubitrilat (100 nM) | 98 ± 7.2 |
| p < 0.05 compared to TGF-β1 alone. Data are presented as mean ± standard deviation (n=3). |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 2R,4S-Sacubitrilat.
Caption: TGF-β signaling pathway in cardiac fibroblasts.
Caption: General experimental workflow for evaluating Sacubitril effects.
Experimental Protocols
Protocol 1: Cell-Based Neprilysin (NEP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of 2R,4S-Sacubitrilat on NEP activity in a cell-based format.
Materials:
-
Human kidney cells (e.g., HEK293) or other cells endogenously expressing NEP
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
NEP Activity Assay Kit (Fluorometric)
-
2R,4S-Sacubitrilat
-
96-well black, clear-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of 2R,4S-Sacubitrilat in assay buffer provided in the kit.
-
Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 50 µL of the diluted 2R,4S-Sacubitrilat or vehicle control to each well.
-
Include a positive control (e.g., a known NEP inhibitor like Thiorphan) and a negative control (no cells).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzyme Reaction:
-
Add 50 µL of the NEP substrate solution (from the kit) to each well.
-
Immediately start measuring the fluorescence intensity at Ex/Em = 340/490 nm in kinetic mode for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background fluorescence (negative control).
-
Normalize the NEP activity of the treated wells to the vehicle control.
-
Plot the percentage of NEP inhibition against the logarithm of the 2R,4S-Sacubitrilat concentration to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol details the use of a competitive ELISA to quantify intracellular cGMP levels in response to natriuretic peptides and 2R,4S-Sacubitrilat.
Materials:
-
Human cardiac fibroblasts or other relevant cell type
-
Cell culture medium
-
Atrial Natriuretic Peptide (ANP)
-
2R,4S-Sacubitrilat
-
cGMP ELISA Kit
-
0.1 M HCl
-
Cell scrapers
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with 2R,4S-Sacubitrilat (e.g., 100 nM) or vehicle for 30 minutes.
-
Stimulate the cells with ANP (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and add 500 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the cGMP assay.
-
-
cGMP Quantification:
-
Follow the instructions provided with the cGMP ELISA kit. This typically involves:
-
Acetylation of samples and standards to improve sensitivity.
-
Addition of samples, standards, and HRP-conjugated cGMP to an antibody-coated plate.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Express the results as pmol cGMP/mg protein.
-
Protocol 3: Western Blot for Phospho-Smad2/3
This protocol describes the detection of phosphorylated Smad2 and Smad3 proteins by Western blotting to assess the effect of 2R,4S-Sacubitrilat on TGF-β signaling.[1][2]
Materials:
-
Human cardiac fibroblasts
-
Cell culture medium
-
TGF-β1
-
2R,4S-Sacubitrilat
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cardiac fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with 2R,4S-Sacubitrilat (e.g., 100 nM) or vehicle for 1 hour.
-
Stimulate with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Smad2/3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-Smad2/3 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Smad2/3 to total Smad2/3 for each sample.
-
Normalize the results to the vehicle control.
-
Protocol 4: Cardiac Fibroblast Proliferation Assay
This protocol outlines a method to assess the effect of 2R,4S-Sacubitrilat on the proliferation of cardiac fibroblasts, a key event in cardiac fibrosis.
Materials:
-
Human cardiac fibroblasts
-
Cell culture medium
-
TGF-β1
-
2R,4S-Sacubitrilat
-
BrdU or EdU proliferation assay kit
-
96-well clear-bottom plates
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Allow the cells to adhere overnight, then serum-starve for 24 hours.
-
Treat the cells with TGF-β1 (e.g., 10 ng/mL) in the presence or absence of various concentrations of 2R,4S-Sacubitrilat.
-
Incubate for 24-48 hours.
-
-
Proliferation Measurement:
-
Follow the manufacturer's protocol for the chosen proliferation assay kit (e.g., BrdU or EdU). This typically involves:
-
Labeling the cells with BrdU or EdU for a few hours.
-
Fixing and permeabilizing the cells.
-
Detecting the incorporated BrdU or EdU using a specific antibody or a click chemistry reaction.
-
Quantifying the signal using a plate reader (for colorimetric or fluorometric assays) or by imaging and counting positive cells with a fluorescence microscope.
-
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the proliferation of treated cells to the vehicle control.
-
Express the results as a percentage of the control.
-
References
Application Notes and Protocols for In Vivo Administration of 2R,4S-Sacubitril in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vivo administration of 2R,4S-Sacubitril in animal models, primarily focusing on rodents. This compound is the active enantiomer of the prodrug Sacubitril. Following administration, Sacubitril is metabolized to its active form, LBQ657, which is a potent inhibitor of neprilysin. Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.
It is critical to note that the vast majority of published preclinical research has been conducted using a combination of Sacubitril and the angiotensin receptor blocker Valsartan (Sacubitril/Valsartan, known as LCZ696 or Entresto®). In vivo studies administering this compound as a single agent are not widely reported in the available scientific literature. Therefore, the following protocols are derived from studies utilizing Sacubitril/Valsartan, with the dosage of the this compound component clearly delineated. Researchers should consider the potential confounding effects of Valsartan when interpreting results based on these protocols.
Mechanism of Action: Neprilysin Inhibition
Sacubitril, through its active metabolite LBQ657, inhibits the enzyme neprilysin. This inhibition prevents the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). The elevated levels of these peptides activate their corresponding receptors, leading to a cascade of downstream effects that are beneficial in various cardiovascular and renal disease models.
Application Note: A Stability-Indicating UHPLC Method for the Separation of Sacubitril and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[1][2][3] As with any pharmaceutical compound, it is crucial to identify and control impurities to ensure the safety and efficacy of the drug product. This application note details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation of Sacubitril from its potential process-related impurities and degradation products. The method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[1][2][4][5][6]
Principle
This method utilizes reversed-phase UHPLC with a C8 or C18 stationary phase and gradient elution to achieve efficient separation of Sacubitril and its impurities.[1][2][4][7] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. A photodiode array (PDA) detector is used for monitoring the elution profile over a wide wavelength range, allowing for the identification and quantification of the separated compounds.[1][2][5]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of a typical UHPLC system and conditions for the analysis of Sacubitril and its impurities is provided in the table below. These conditions are based on several reported methods and may require optimization for specific applications and available instrumentation.[1][2][5][8]
| Parameter | Recommended Conditions |
| UHPLC System | A system equipped with a binary pump, autosampler, column oven, and PDA detector. |
| Column | Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent reversed-phase column.[1][2][5] |
| Mobile Phase A | 0.1% Perchloric acid in water:Tetrahydrofuran (92:8, v/v).[1][2][5] |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (80:15:5, v/v/v).[1][2][5] |
| Gradient Program | A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the more retained components, followed by a re-equilibration step. |
| Flow Rate | 0.6 mL/min.[1][2][5] |
| Column Temperature | 30°C.[1][2][5] |
| Detection Wavelength | 200–400 nm (PDA).[1][2][5] |
| Injection Volume | 5 µL. |
| Run Time | Approximately 21 minutes.[1][2][5] |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water is commonly used as a diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sacubitril reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.
-
System Suitability Solution: A solution containing Sacubitril and a mixture of its known impurities at appropriate concentrations.[1]
-
Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration. For dosage forms, an appropriate extraction procedure may be necessary.[2]
3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on Sacubitril samples.[1][2][4][9] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 1N HCl) at an elevated temperature (e.g., 60°C).[1][4][6]
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.5N NaOH) at room temperature or slightly elevated temperature.[1][4][6]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3-5% H₂O₂).[4]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 60-110°C).[4][9]
-
Photolytic Degradation: Expose the sample to UV light.[4]
Following exposure to stress conditions, the samples are diluted with the diluent and analyzed by the UHPLC method to assess the formation of degradation products and their separation from the parent drug.
Data Presentation
The following tables summarize typical quantitative data obtained from the UHPLC analysis of Sacubitril and its impurities. The specific values will vary depending on the exact experimental conditions and the impurities present.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 between adjacent peaks |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Retention Times of Sacubitril and Potential Impurities
| Compound | Retention Time (min) (Approximate) |
| DIA-SAC | Varies |
| MET-SAC | Varies |
| Cyc-SAC | Varies |
| Sacubitril | Varies |
| MAL-SAC | Varies |
Note: The retention times are highly dependent on the specific chromatographic conditions.
Table 3: Method Validation Summary
| Parameter | Results |
| Linearity (R²) | ≥ 0.998.[10] |
| Accuracy (% Recovery) | 80% - 120% for impurities; 98% - 102% for assay.[1][2] |
| Precision (%RSD) | ≤ 5.2% for inter- and intra-day.[6] |
| Limit of Detection (LOD) | 0.030-0.048 µg/mL.[6] |
| Limit of Quantification (LOQ) | 0.100-0.160 µg/mL.[6] |
Mandatory Visualization
Caption: Workflow for UHPLC analysis of Sacubitril and its impurities.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. ijpsm.com [ijpsm.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2R,4S-Sacubitril
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2R,4S-Sacubitril for in vivo studies.
Understanding this compound
This compound is the active enantiomer of Sacubitril, a neprilysin inhibitor used in combination with valsartan to treat heart failure.[1][2] Sacubitril is a prodrug that is converted in vivo to its active metabolite, sacubitrilat (LBQ657), which is responsible for inhibiting the neprilysin enzyme.[3][4][5] This inhibition increases the levels of natriuretic peptides, leading to vasodilation and natriuresis, which are beneficial in heart failure.[6][7] Like many new chemical entities, formulating Sacubitril for preclinical in vivo studies can be challenging due to its physicochemical properties.[8]
Physicochemical Properties of Sacubitril
A solid understanding of Sacubitril's properties is the first step in developing a successful formulation strategy.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₉NO₅ | [1][3] |
| Molar Mass | 411.5 g/mol | [1][3][9] |
| Appearance | Off-white solid | [10] |
| Solubility | Soluble in Methanol, DMSO | [1][10] |
| Oral Bioavailability | ≥60% (as part of Entresto® formulation) | [9][11] |
| Active Metabolite | Sacubitrilat (LBQ657) | [3][11][12] |
Mechanism of Action: Neprilysin Inhibition
Sacubitril's therapeutic effect comes from the inhibition of neprilysin by its active metabolite, LBQ657.[7] Neprilysin is an enzyme responsible for breaking down vasoactive peptides like natriuretic peptides (ANP, BNP) and bradykinin.[3][4] By inhibiting this enzyme, Sacubitril increases the concentration of these peptides, promoting beneficial cardiovascular effects.[4][6]
Caption: Simplified signaling pathway of Sacubitril's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when preparing this compound formulations for in vivo research.
Q1: My this compound is poorly soluble in aqueous buffers. What are the primary strategies I should consider?
A1: Poor aqueous solubility is a common challenge for many drug candidates.[13][14] A systematic approach is recommended to find the most suitable solubilization strategy for your specific experimental needs. The primary methods can be grouped into formulation-based approaches and physicochemical modifications.[14][15]
Formulation-Based Approaches:
-
pH Adjustment: Altering the pH of the vehicle can ionize the drug, increasing its solubility.[16][17]
-
Co-solvents: Using water-miscible organic solvents can significantly increase the solubility of lipophilic compounds.[17][18]
-
Surfactants: These agents form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.[15][16]
-
Cyclodextrins: These molecules form inclusion complexes with the drug, shielding it from the aqueous environment.[15][16]
-
Lipid-Based Systems: Formulating the drug in lipids can enhance both solubility and absorption.[18]
Physicochemical Modifications:
-
Particle Size Reduction (Nanosuspensions): Decreasing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[17][19]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can dramatically improve solubility and dissolution.[19][20]
The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement technique.
Q2: Can you provide a quantitative comparison of different solubilization methods?
A2: The effectiveness of any method is highly dependent on the specific drug molecule. However, the following table provides an illustrative comparison of the potential solubility enhancement that can be achieved with various techniques for poorly soluble compounds.
| Technique | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 2 - 100x | Only for ionizable compounds; risk of precipitation in GI tract. |
| Co-solvents | 10 - 500x | Potential for precipitation upon dilution; toxicity of solvent at high concentrations.[15] |
| Surfactants | 10 - 1,000x | Potential for GI irritation or toxicity depending on the agent and concentration.[16] |
| Cyclodextrins | 10 - 5,000x | Can be limited by the stoichiometry of complexation and molecular weight.[15] |
| Solid Dispersions | 10 - 20,000x | Requires specialized manufacturing (e.g., spray drying); physical stability of the amorphous state is critical.[8][21] |
| Nanosuspensions | 50 - 50,000x | Requires particle size reduction technology; ensures 100% drug loading.[8][17] |
Q3: What are common excipients for these formulations, and are they safe for in vivo use?
A3: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The choice of excipient depends on the formulation strategy and the intended route of administration.
| Excipient Category | Examples | Use Case |
| Co-solvents | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol, Ethanol, Dimethyl Sulfoxide (DMSO) | Simple liquid formulations for oral or parenteral routes. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamers (Kolliphor® P188), Sodium Lauryl Sulfate (SLS) | Stabilizers for suspensions, micellar solutions.[13][16] |
| Polymers (for Solid Dispersions) | Povidone (PVP K30), Copovidone, Hydroxypropyl Methylcellulose (HPMC), Soluplus® | Carriers for creating amorphous solid dispersions.[13][20] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Complexing agents to form inclusion complexes.[13] |
| Lipids | Capryol™ 90, Labrasol®, Cremophor® EL | Components of Self-Emulsifying Drug Delivery Systems (SEDDS). |
Note: Always consult toxicology data to determine safe dosage levels for the chosen excipients, animal model, and administration route.
Q4: I need to prepare a formulation for a preliminary rodent study. Can you provide a simple, step-by-step protocol?
A4: For initial studies, a co-solvent/surfactant system is often the fastest and most straightforward approach.
Experimental Protocol: Preparation of a Co-solvent Formulation
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl) or Water for Injection
-
Glass vials, magnetic stirrer, and stir bars
-
Pipettes and analytical balance
Methodology:
-
Vehicle Preparation: Prepare a stock vehicle solution. A common combination is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% Saline (v/v/v/v).
-
In a clean glass beaker, add 40 mL of PEG 400.
-
Add 10 mL of DMSO and mix thoroughly.
-
Add 5 mL of Tween® 80 and continue mixing until the solution is homogenous.
-
Slowly add 45 mL of saline while stirring to create the final vehicle.
-
-
Drug Solubilization:
-
Weigh 100 mg of this compound powder and place it in a glass vial.
-
Add a small amount of the vehicle (e.g., 1-2 mL) and vortex to create a slurry. This helps in wetting the powder.
-
Gradually add the remaining vehicle to reach a final volume of 10 mL, while continuously stirring with a magnetic stirrer.
-
Slight warming (to 30-40°C) or sonication can be used to facilitate dissolution if needed, but check for compound stability under these conditions.
-
-
Final Formulation Check:
-
Once fully dissolved, visually inspect the solution for any particulate matter. It should be clear and homogenous.
-
Measure the final pH of the formulation.
-
Filter the solution through a 0.22 µm syringe filter if parenteral administration is intended.
-
-
Stability Test:
-
Before dosing, perform a kinetic solubility test. Dilute a small aliquot of the formulation 1:10 or 1:100 with saline or phosphate-buffered saline (PBS) to simulate physiological conditions. Observe for any signs of precipitation over 1-2 hours. If precipitation occurs, the formulation may need to be optimized by adjusting excipient ratios.[15]
-
Q5: My compound is still not soluble or stable enough with simple vehicles. What is a more advanced protocol?
A5: When simple systems fail, creating a nanosuspension is a powerful technique to enhance both solubility and dissolution rate.[17][19] Nanosuspensions consist of pure drug particles in the nanometer range, stabilized by surfactants or polymers.[22]
Experimental Protocol: Nanosuspension Preparation by Wet Media Milling
Objective: To produce a stable nanosuspension of this compound with a high drug load (e.g., 50-100 mg/mL).
Materials:
-
This compound (micronized, if possible)
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.5% Tween® 80 in purified water).[23]
-
Zirconium oxide milling beads (0.1 - 0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Laser diffraction particle size analyzer
Methodology:
References
- 1. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. (2R,4S)-Sacubitril | 761373-05-1 | SynZeal [synzeal.com]
- 3. Sacubitril - Wikipedia [en.wikipedia.org]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. sacubitril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. allmpus.com [allmpus.com]
- 11. ijpsm.com [ijpsm.com]
- 12. Sacubitril sodium | NEP (neutral endopeptidase 24.11) inhibitor | CAS 149690-05-1 (sodium) | component of the heart failure medicine LCZ696 (LCZ-696; LCZ 696; Entresto; Sacubitril/valsartan InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. senpharma.vn [senpharma.vn]
- 17. longdom.org [longdom.org]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: 2R,4S-Sacubitril Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2R,4S-Sacubitril in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.[1][2][3][4][5] Hydrolysis, which can occur under acidic, basic, and neutral conditions, is the most significant degradation route.[1][3][5] Sacubitril is relatively stable under thermal and photolytic stress.[3][5][6]
Q2: How does pH influence the stability of this compound?
A2: The pH of the aqueous solution is a critical factor affecting the stability of this compound. It is susceptible to degradation in acidic, alkaline, and neutral hydrolytic conditions.[1] Degradation is particularly extensive in the presence of a base.[6][7]
Q3: What are the major degradation products of this compound?
A3: Under forced degradation conditions, several degradation products of Sacubitril have been identified. The main degradation products are formed through hydrolysis. Two commonly reported degradation products under basic stress are 5-([1,1'-biphenyl]-4-yl)-4-(3-carboxy propanamide)-2-methyl pentanoic acid (SAC D-1) and (3S)-5-([1,1'- biphenyl]-4-ylmethyl)-3-methyl pyrrolidin-2-one (SAC D-2).[6] Another significant degradation product is Sacubitrilat (desethyl-sacubitril).[6][8]
Q4: Is this compound sensitive to temperature?
A4: While this compound is considered relatively stable under thermal stress compared to hydrolytic stress, elevated temperatures can accelerate degradation, especially in acidic or basic solutions.[3][5] For example, acid hydrolysis is often carried out at elevated temperatures (e.g., 60°C or 75°C) to induce degradation in experimental settings.[1][3][9]
Q5: How should I prepare and store this compound stock solutions to minimize degradation?
A5: To minimize degradation, stock solutions of this compound should be prepared in a suitable solvent and stored at low temperatures. For short-term storage (up to one month), -20°C is recommended, and for long-term storage (up to six months), -80°C is advisable.[10] Given its susceptibility to hydrolysis, it is crucial to control the pH of aqueous solutions and to use them as freshly as possible.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the buffer | Verify the pH of your aqueous solution. This compound is prone to hydrolysis at acidic, neutral, and especially alkaline pH.[1][6] Consider using a buffer system that maintains a pH where the drug is most stable, if known, or prepare fresh solutions immediately before use. |
| Elevated storage temperature | Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) for short-term use. Avoid leaving solutions at room temperature for extended periods.[3] |
| Presence of oxidizing agents | Ensure your buffer and other reagents are free from oxidizing agents. Although less susceptible to oxidation than hydrolysis, degradation can still occur.[2][3][5] |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The unexpected peaks are likely degradation products. Refer to the major degradation products listed in the FAQs. To confirm, you can perform forced degradation studies (acid, base, and oxidative stress) on a reference standard of this compound and compare the retention times of the resulting peaks with your sample.[6][8] |
| Contamination of the sample or mobile phase | Prepare fresh mobile phase and sample solutions using high-purity solvents and reagents. Ensure proper cleaning of all glassware and instrument components. |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 60°C | 30 min | Significant Degradation | Impurity 1 (m/z 383.44) | [1][11] |
| Base Hydrolysis | 0.5 N NaOH | Room Temp | 10 min | Significant Degradation | SAC D-1, SAC D-2, Impurity 1, Impurity 5 | [1][6][11] |
| Neutral Hydrolysis | Water | 60°C | 3 days | Prone to Degradation | DIA-SAC, Cyc-SAC | [12] |
| Oxidative Stress | 3-15% H₂O₂ | Room Temp / 70°C | 4-5 hours | Prone to Degradation | DIA-SAC, Cyc-SAC | [3][9][12] |
| Thermal Degradation | Heat | 110°C | 4 hours | Stable | - | [3][5][9] |
| Photolytic Degradation | UV Light | Room Temp | - | Stable | - | [3][5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline based on published methods and may require optimization for specific applications.[1][4][8][13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM Disodium Hydrogen Phosphate or 0.1% perchloric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Column Temperature: 30°C.[1]
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.[2]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the standard solution and the sample solution.
-
Record the chromatograms and determine the peak areas for Sacubitril and any degradation products.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for analyzing this compound stability.
References
- 1. japsonline.com [japsonline.com]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. scitcentral.com [scitcentral.com]
- 4. rjptonline.org [rjptonline.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. bmanaj.org [bmanaj.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. wjpps.com [wjpps.com]
Technical Support Center: Optimization of HPLC for 2R,4S-Sacubitril Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2R,4S-Sacubitril.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge in the HPLC separation of Sacubitril?
The main challenge is the stereoselective separation of Sacubitril from its stereoisomers.[1][2] Sacubitril has two chiral centers, leading to the existence of four stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). Ensuring the analytical method can distinguish and quantify the desired (2R,4S) diastereomer from the others is critical for quality control and regulatory compliance.
Q2: What type of HPLC column is most effective for separating Sacubitril's stereoisomers?
Chiral stationary phases (CSPs) are required for the effective separation of Sacubitril's stereoisomers.[1][3] Columns such as those based on polysaccharide derivatives, like the Chiralcel OJ-H or Chiralcel OJ-RH, have proven effective in resolving Sacubitril from its enantiomer and diastereomers.[1][4][5][6]
Q3: What are the typical mobile phase compositions for chiral separation of Sacubitril?
For chiral separations using normal-phase chromatography, the mobile phase often consists of a nonpolar solvent like n-hexane mixed with a polar modifier such as ethanol and isopropanol.[1][6] An acidic additive like trifluoroacetic acid (TFA) is frequently included to improve peak shape and resolution.[1][6] For reversed-phase chiral separations, a mixture of aqueous buffer (with TFA) and organic solvents like acetonitrile and methanol is used.[4]
Q4: What is the recommended detection wavelength for analyzing Sacubitril?
Sacubitril is typically monitored at a UV detection wavelength of 254 nm, where it exhibits significant absorbance.[4][6][7][8] Wavelengths between 224 nm and 254 nm have been successfully used depending on the specific method and co-eluting substances like Valsartan.[9][10][11]
Troubleshooting Guide
Q1: My Sacubitril peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in HPLC and can compromise quantification.[12][13]
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as exposed silanol groups on silica-based columns.[12]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[13][14]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause tailing.[15]
-
Column Void: A void or channel in the column packing material can lead to an uneven flow front.[12]
Solutions:
-
Adjust Mobile Phase: Add an acidic modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase. This can suppress silanol interactions and improve peak symmetry.[11]
-
Check Column Health: If the column is old or has been used with aggressive mobile phases, it may be degraded. Try flushing the column or replacing it with a new one.[15]
-
Sample and Solvent Mismatch: Ensure the sample is fully dissolved and that the sample solvent is compatible with the mobile phase.[16]
Below is a logical workflow for troubleshooting HPLC peak shape issues.
Caption: HPLC Peak Shape Troubleshooting Flowchart.
Q2: I am not getting baseline resolution between this compound and another stereoisomer. How can I improve the separation?
Achieving adequate resolution is key for accurate quantification.
Solutions:
-
Optimize Mobile Phase Composition: For chiral separations, systematically vary the ratio of the polar modifier (e.g., ethanol/isopropanol) in the mobile phase.[1] Small changes can have a significant impact on selectivity.
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though it will increase the run time.[8]
-
Modify Column Temperature: Temperature affects the thermodynamics of the separation. Try adjusting the column temperature (e.g., in increments of 5°C) to see if it improves resolution.[4][17]
-
Change Stationary Phase: If optimization of mobile phase, flow rate, and temperature is unsuccessful, the current column may not be suitable. Consider a different chiral stationary phase with a different selectivity mechanism.[1]
Experimental Protocols
Below are detailed experimental methodologies adapted from published literature for both chiral and reversed-phase separation of Sacubitril.
Protocol 1: Chiral Separation of Sacubitril Stereoisomers
This method is designed for the specific separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[1][6]
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA).[6]
-
Mobile Phase B: Ethanol, Isopropanol, and TFA (80:20:0.1, v/v/v).[6]
-
Gradient Program: A gradient may be required to resolve all isomers effectively. A typical starting point could be a high percentage of Mobile Phase A, gradually increasing Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[1]
-
Detection: 254 nm.[6]
-
Injection Volume: 50 µL.[1]
-
Sample Preparation: Dissolve the sample in a mixture of n-hexane, ethanol, and isopropanol (92:6:2, v/v/v).[1]
Protocol 2: Reversed-Phase Stability-Indicating Method for Sacubitril-Valsartan
This method is suitable for the simultaneous determination of Sacubitril and Valsartan and their impurities in pharmaceutical dosage forms.[4]
-
Column: Chiralcel OJ-RH (150 × 4.6 mm, 5 μm).[4]
-
Mobile Phase A: 1 mL of TFA in 1000 mL of Milli-Q water.[4]
-
Mobile Phase B: 1 mL of TFA in a mixture of acetonitrile and methanol (950:50, v/v).[4]
-
Gradient Program:
-
0.01 - 10.0 min: 25% B
-
10.0 - 25.0 min: 25% to 38% B
-
25.0 - 37.0 min: 38% to 45% B
-
37.0 - 39.0 min: 45% to 25% B
-
39.0 - 45.0 min: Hold at 25% B[4]
-
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 45°C.[4]
-
Detection: 254 nm.[4]
-
Sample Preparation: Prepare stock solutions in a suitable diluent like the mobile phase. For tablets, weigh and finely powder the tablets, then extract the active ingredients with the diluent, followed by sonication and filtration.
The diagram below illustrates a typical workflow for developing a chiral HPLC method.
Caption: Chiral HPLC Method Development Workflow.
Data Presentation: Comparative Tables
The tables below summarize various HPLC conditions reported in the literature for the analysis of Sacubitril, providing a quick reference for method development.
Table 1: Chiral HPLC Conditions for Sacubitril Isomer Separation
| Parameter | Method 1[4] | Method 2[1][6] |
| Column | Chiralcel OJ-RH (150x4.6mm, 5µm) | Chiralcel OJ-H (250x4.6mm, 5µm) |
| Mode | Reversed-Phase | Normal-Phase |
| Mobile Phase A | 0.1% TFA in Water | n-hexane with 0.1% TFA |
| Mobile Phase B | 0.1% TFA in ACN:MeOH (95:5) | EtOH:IPA:TFA (80:20:0.1) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 45°C | 25°C |
| Detection | 254 nm | 254 nm |
Table 2: Reversed-Phase HPLC Conditions for Sacubitril & Valsartan
| Parameter | Method 1[7] | Method 2[9] | Method 3[8] |
| Column | Thermosil C18 (100x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | Phenomenex Gemini-NX C18 (150x4.6mm, 3µm) |
| Mobile Phase | Phosphate Buffer (pH 3) : ACN (25:75) | ACN : MeOH : Water (30:55:15) | Gradient Elution |
| Flow Rate | 0.8 mL/min | Not Specified | 1.5 mL/min |
| Temperature | Ambient | Ambient | 30°C |
| Detection | 254 nm | 250 nm | 254 nm |
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. wjpps.com [wjpps.com]
- 12. waters.com [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. uhplcs.com [uhplcs.com]
- 15. labveda.com [labveda.com]
- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 17. japsonline.com [japsonline.com]
Technical Support Center: Refining Analytical Methods for Trace Level Detection of 2R,4S-Sacubitril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for detecting trace levels of 2R,4S-Sacubitril, a known impurity of Sacubitril.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting trace levels of this compound?
A1: The main challenge lies in achieving adequate separation and sensitivity to distinguish the this compound isomer from the much more abundant parent drug, Sacubitril ((2R,4R)-Sacubitril), and its active metabolite, Sacubitrilat (LBQ657). This requires a highly selective and sensitive analytical method.
Q2: Which analytical technique is most suitable for this analysis?
A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector is the most common and effective technique. For trace-level analysis, mass spectrometry (MS/MS) detection is often preferred over UV detection due to its higher sensitivity and selectivity.[1][2][3][4][5]
Q3: What type of HPLC column is recommended for separating Sacubitril isomers?
A3: Chiral stationary phases are essential for separating stereoisomers. A cellulose-based chiral column, such as one with a Cellulose tris(4-methylbenzoate) stationary phase, has been shown to provide good resolution between Sacubitril isomers.[6] A Chiralcel OJ-RH column has also been used effectively.[7]
Q4: Can you provide a starting point for developing an HPLC method?
A4: A good starting point is a reversed-phase HPLC method using a chiral column. The mobile phase could consist of an aqueous component with a mild acid (e.g., 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to achieve optimal separation.[6][7]
Q5: How can I improve the sensitivity of my method to detect trace levels of this compound?
A5: To enhance sensitivity, consider the following:
-
Use a Mass Spectrometer (MS/MS) Detector: This provides significantly higher sensitivity and selectivity compared to UV detectors.[1][3]
-
Optimize Sample Preparation: Employ a sample enrichment technique like solid-phase extraction (SPE) to concentrate the analyte of interest.
-
Increase Injection Volume: A larger injection volume can increase the analyte signal, but be mindful of potential peak broadening.
-
Optimize Ionization Source Parameters: In LC-MS/MS, fine-tuning parameters such as spray voltage, gas flows, and temperature can significantly improve signal intensity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Sacubitril and this compound Peaks | Inappropriate HPLC column. | Switch to a chiral stationary phase column specifically designed for isomer separation.[6][7] |
| Sub-optimal mobile phase composition. | Adjust the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Modify the pH of the aqueous phase. | |
| Inadequate column temperature. | Optimize the column temperature. Sometimes, sub-ambient temperatures can improve chiral separations. | |
| Low or No Signal for this compound | Insufficient method sensitivity. | If using UV detection, switch to a more sensitive detector like a mass spectrometer.[1][3] Increase the sample concentration or injection volume. |
| Degradation of the analyte. | Ensure proper sample handling and storage. Investigate the stability of this compound in your sample matrix and analytical solutions. | |
| Matrix effects (in biological samples). | Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE). Use a matrix-matched calibration curve. | |
| Peak Tailing or Asymmetry | Column overload. | Dilute the sample or reduce the injection volume. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Add a competing amine (e.g., triethylamine) to the mobile phase for basic analytes. | |
| Column degradation. | Replace the column with a new one. Use a guard column to protect the analytical column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a high-quality HPLC pump. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Representative HPLC-UV Method for Isomer Separation
This protocol is a synthesized example based on common practices in the referenced literature.
| Parameter | Condition |
| Instrument | UHPLC or HPLC system with PDA/UV detector |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[7] |
| Mobile Phase B | Acetonitrile:Methanol:Trifluoroacetic acid (950:50:1 v/v/v)[7] |
| Gradient | Time(min)/%B: 0/25, 10/25, 25/38, 37/45, 39/25, 45/25[7] |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 45°C[7] |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 10 µL |
Representative LC-MS/MS Method for Trace Level Quantification
This protocol is a synthesized example based on common practices in the referenced literature.
| Parameter | Condition |
| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[1][3] |
| Mobile Phase A | 5 mM Ammonium acetate and 0.1% Formic acid in Water[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Gradient | A gradient elution is typically used, starting with a low percentage of organic phase and ramping up. |
| Flow Rate | 0.4 mL/min[1][3] |
| Column Temperature | 40°C[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound would need to be determined. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for Sacubitril and its related compounds. These values can serve as a benchmark for method development and validation.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.030 - 0.048 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.100 - 0.160 µg/mL | [7] |
| Linearity (R²) | ≥ 0.999 | [7] |
| Recovery | 93 - 105% | [7] |
Table 2: LC-MS/MS Method Performance
| Analyte | Linearity Range (ng/mL) | Reference |
| Sacubitril | 2.00 - 4000 | [1][3] |
| Valsartan | 5.00 - 10000 | [1][3] |
| LBQ657 (Sacubitrilat) | 5.00 - 10000 | [1][3] |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: General workflow for the analysis of this compound using HPLC-UV.
Logical Relationship for Troubleshooting Poor Peak Resolution
Caption: Troubleshooting logic for addressing poor peak resolution issues.
References
- 1. scielo.br [scielo.br]
- 2. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a novel stability-indicating reverse phase HPLC method for the determination of sacubitril-valsartan premix stereoisomers: Cellulose tris(4-methyl benzoate) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Assay for 2R,4S-Sacubitril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay development for 2R,4S-Sacubitril.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for Sacubitril?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. It is crucial for Sacubitril to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life. Regulatory bodies like the ICH require SIAMs as part of drug stability studies.
Q2: Under what conditions is this compound known to degrade?
Forced degradation studies have shown that Sacubitril is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[1][2][3][4][5] It has been reported to be relatively stable under thermal and photolytic stress conditions.[1][2][3]
Q3: What are the common degradation products of this compound?
Under stress conditions, particularly acid and base hydrolysis, two of the known degradation products that can form are DIA-SAC and Cyc-SAC.[1] Other degradation products have also been identified and characterized using techniques like LC-MS/MS and NMR.[2][4][6]
Q4: What type of analytical technique is most suitable for a stability-indicating assay of Sacubitril?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed and suitable techniques for developing a stability-indicating assay for Sacubitril.[1][7][8][9][10][11] These methods offer high resolution and sensitivity, enabling the separation of Sacubitril from its degradation products and impurities.[12]
Q5: What are the key validation parameters for a stability-indicating HPLC method for Sacubitril according to ICH guidelines?
As per ICH Q2(R1) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][13] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8][14][15]
-
Accuracy: The closeness of test results to the true value.[1][8][14][15]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[8][14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][13][14]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][13][14]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of a stability-indicating assay for this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Sacubitril, which is an acidic compound, a mobile phase pH around 3.0 is often used.[2][3] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Silanol Groups | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Sample Solvent Effects | Ensure the sample is dissolved in the mobile phase or a weaker solvent. A mismatch between the sample solvent and the mobile phase can cause peak distortion.[16] |
Problem 2: Inadequate Resolution Between Sacubitril and Degradation Peaks
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the organic-to-aqueous ratio in the mobile phase. A gradient elution program is often necessary to achieve adequate separation of all components.[1][7][9] |
| Incorrect Column Chemistry | Experiment with different column stationary phases (e.g., C18, C8).[1][2][3] |
| Inappropriate Flow Rate or Temperature | Optimize the flow rate and column temperature. Lowering the flow rate or adjusting the temperature can sometimes improve resolution.[1][7] |
Problem 3: Drifting Retention Times
| Potential Cause | Recommended Solution |
| Column Not Equilibrated | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature.[1][7] |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 4: Inconsistent or Low Recovery
| Potential Cause | Recommended Solution |
| Incomplete Sample Extraction | Optimize the sample preparation procedure. This may involve adjusting the solvent, sonication time, or shaking method.[8] |
| Adsorption of Analyte | Use silanized glassware or polypropylene vials to minimize adsorption of Sacubitril. |
| Sample Degradation During Preparation | Prepare samples fresh and protect them from light and elevated temperatures if necessary. |
| Inaccurate Standard Preparation | Ensure accurate weighing and dilution of the reference standard. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][8][9]
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60°C for 30 minutes. Neutralize the solution before injection.[1][16]
-
Base Hydrolysis: Treat the sample solution with 0.5N NaOH at room temperature for 10 minutes. Neutralize the solution before injection.[1][16]
-
Oxidative Degradation: Treat the sample solution with 3-5% (v/v) hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[3][8][9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C or 105°C) for a defined period.[3][8]
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., not less than 1.2 million lux hours and 200 WH/m²).[8][9]
Sample Chromatographic Conditions
The following table summarizes typical HPLC and UHPLC conditions reported for the analysis of Sacubitril.
| Parameter | HPLC Method Example [2][3][7][8][9] | UHPLC Method Example [1] |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm) | Accucore XL C8 (100 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Disodium Hydrogen Phosphate Buffer or 0.02 M Ammonium Acetate (pH 3.0) | 0.1% Perchloric acid in water:Tetrahydrofuran (92:8, v/v) |
| Mobile Phase B | Acetonitrile or Acetonitrile:Methanol mixture | Acetonitrile:Water:Tetrahydrofuran (80:15:5, v/v/v) |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min | 0.6 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 254 nm or 278 nm | 240 nm (using a PDA detector scanning 200-400 nm) |
| Injection Volume | 10 - 20 µL | 2 µL |
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. rjptonline.org [rjptonline.org]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. scitcentral.com [scitcentral.com]
- 6. bmanaj.org [bmanaj.org]
- 7. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]
- 10. Stability indicating analytical method development and validation for estimation of Sacubitril and Valsartan in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. RP-HPLC method for stability of sacubitril and valsartan. [wisdomlib.org]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Bioanalysis of 2R,4S-Sacubitril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 2R,4S-Sacubitril.
Troubleshooting Guide: Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis that can compromise the accuracy and reproducibility of results. This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in this compound analysis.
Identifying and Quantifying Matrix Effects
A key step in troubleshooting is to determine if a matrix effect is present and to quantify its impact. The post-extraction addition method is a widely accepted approach for this purpose.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest (Sacubitril) and Internal Standard (IS) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma) is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
The choice of sample preparation technique is critical in minimizing matrix effects. While simpler methods like protein precipitation are faster, more rigorous techniques like solid-phase extraction often provide cleaner extracts.
| Sample Preparation Technique | Typical Matrix Factor (MF) Range for Sacubitril | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 0.95 - 1.05[1][2][3] | Simple, fast, and cost-effective[3]. | May result in significant matrix effects due to insufficient removal of endogenous components like phospholipids. |
| Solid-Phase Extraction (SPE) | Generally closer to 1.0 than PPT | Provides cleaner extracts by effectively removing interfering substances, leading to reduced matrix effects[4]. | More time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) | Variable, depends on solvent selection | Can provide clean extracts if the solvent system is highly selective for the analyte. | Can be labor-intensive and may require large volumes of organic solvents. |
Troubleshooting Workflow for Matrix Effects
If significant matrix effects are observed, the following workflow can help in diagnosing and resolving the issue.
Caption: Troubleshooting workflow for addressing matrix effects in bioanalysis.
Experimental Protocols
Detailed methodologies for common sample preparation techniques are provided below.
Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis but is more prone to matrix effects.
-
To 50 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins[3].
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 2,500 g for 10 minutes[3].
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of acetonitrile-water (1:1, v/v) to the supernatant[3].
-
Vortex for 5 minutes.
-
Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system for analysis[3].
Solid-Phase Extraction (SPE) - General Protocol
SPE provides a cleaner sample extract compared to PPT, thereby reducing matrix effects.
Caption: General experimental workflow for Solid-Phase Extraction (SPE).
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or buffer) to prepare it for sample loading.
-
Sample Loading: Load the pre-treated plasma sample (containing Sacubitril and IS) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix components while the analytes of interest remain bound.
-
Elution: Elute Sacubitril and the IS from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in the mobile phase before injection into the LC-MS/MS system.
Frequently Asked Questions (FAQs)
Q1: I am observing significant ion suppression for Sacubitril. What is the most likely cause?
A1: The most common cause of ion suppression in plasma samples is the presence of endogenous phospholipids. These molecules can co-elute with your analyte and compete for ionization in the mass spectrometer source. Inadequate sample cleanup, often seen with simple protein precipitation, is a primary reason for high phospholipid content in the final extract.
Q2: How can I confirm that phospholipids are causing the ion suppression?
A2: You can perform a phospholipid monitoring experiment. This involves monitoring for characteristic fragment ions of phospholipids (e.g., m/z 184 for phosphocholine-containing lipids) in your LC-MS/MS runs of extracted blank plasma. If a large peak for these fragments appears at the same retention time as Sacubitril, it strongly suggests that phospholipids are the source of the ion suppression.
Q3: What is the most effective way to eliminate phospholipid-based matrix effects?
A3: While optimizing chromatography to separate the analyte from the phospholipid elution zone can help, a more robust solution is to improve the sample preparation method. Switching from protein precipitation to a solid-phase extraction (SPE) method specifically designed for phospholipid removal (e.g., HybridSPE) is highly effective. These methods can remove over 99% of phospholipids, leading to a significant reduction in ion suppression and improved assay performance.
Q4: My matrix factor is acceptable (close to 1.0), but my recovery is low. What should I do?
A4: Low recovery with an acceptable matrix factor indicates that the analyte is being lost during the sample preparation process, but the remaining analyte is not significantly affected by ion suppression or enhancement. You should re-evaluate your extraction procedure. For SPE, this could involve ensuring the conditioning and equilibration steps are adequate, checking the pH of your sample and wash solutions, or using a stronger elution solvent. For LLE, you may need to optimize the pH of the aqueous phase or select a more suitable organic solvent.
Q5: Can I use a different internal standard if a stable isotope-labeled one is not available?
A5: Yes, a structural analog can be used as an internal standard. However, it is crucial to demonstrate that it behaves similarly to Sacubitril during extraction and ionization. A structural analog may not perfectly co-elute with the analyte or experience the exact same degree of matrix effect, which can lead to inaccuracies. The use of a stable isotope-labeled internal standard (e.g., Sacubitril-d4) is always the preferred approach as it is the most effective way to compensate for matrix effects and variability in the extraction process[1].
Q6: A recent validation study using protein precipitation reported no significant matrix effect for Sacubitril. Why am I observing one?
A6: Several factors could contribute to this discrepancy. The composition of the plasma can vary between different lots and populations, potentially leading to different levels of interfering substances. Minor differences in the analytical method, such as the chromatographic gradient, column chemistry, or mass spectrometer source conditions, can also influence the extent of observed matrix effects. It is always recommended to evaluate matrix effects using at least six different lots of blank matrix during method validation[5].
Relationship between Key Bioanalytical Validation Parameters
Understanding how different validation parameters are interconnected is crucial for successful method development and troubleshooting.
Caption: Interrelationship of key bioanalytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage of 2R,4S-Sacubitril for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 2R,4S-Sacubitril in cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to facilitate successful research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neprilysin inhibitor.[1][2] It is a prodrug that is metabolically converted by cellular esterases into its active form, sacubitrilat (LBQ657).[3] Sacubitrilat then inhibits neprilysin, a neutral endopeptidase responsible for degrading several vasoactive peptides, including natriuretic peptides (e.g., ANP, BNP).[3][4][5] By inhibiting neprilysin, sacubitrilat increases the levels of these peptides, which can lead to effects like vasodilation and decreased sodium retention.[5] This mechanism is a key target in cardiovascular research.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sacubitril - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Strategies to minimize inter-assay variability for 2R,4S-Sacubitril
Welcome to the technical support center for the analysis of 2R,4S-Sacubitril. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize inter-assay variability and ensure robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors contributing to inter-assay variability when quantifying this compound?
Inter-assay variability in the quantification of this compound can arise from several sources. The most critical factors include:
-
Sample Preparation: Inconsistencies in extraction efficiency, including variations in protein precipitation or liquid-liquid extraction steps, can significantly impact analyte recovery.
-
Matrix Effects: The presence of endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to variable results between different sample batches.
-
Instrument Performance: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as changes in column efficiency, detector sensitivity, or ionization source conditions, are a major source of variability.
-
Calibration Curve: The accuracy and reproducibility of your calibration standards are fundamental. Any variability in the preparation of these standards will directly translate to variability in your results.
-
Analyst Technique: Differences in sample handling and preparation techniques between analysts can introduce variability.
Q2: How can I minimize matrix effects for this compound analysis?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. While simpler methods like protein precipitation are faster, they may be less effective at reducing matrix effects.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples to compensate for matrix effects.
Q3: What are the recommended storage conditions for this compound samples to maintain stability?
While specific stability data for the this compound enantiomer is not extensively published, general guidelines for sacubitril and its metabolites in plasma suggest that samples should be stored at -20°C or -80°C for long-term stability. It is crucial to perform your own stability studies under your specific storage conditions to ensure the integrity of your samples. Stability of sacubitril has been established for bench-top, autosampler, and long-term storage, as well as for freeze-thaw cycles.[1][2]
Troubleshooting Guides
Issue 1: High Inter-Assay Coefficient of Variation (%CV) in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any ambiguities. Ensure all analysts are following the exact same procedure, including vortexing times, centrifugation speeds, and solvent volumes. |
| Variable Instrument Performance | Before each analytical run, perform a system suitability test to check for consistent peak shape, retention time, and detector response. Monitor key MS parameters such as ion source temperature and gas flows. |
| Degradation of Stock/Working Solutions | Prepare fresh stock and working solutions of this compound and the internal standard. Verify their concentration and purity. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. If significant effects are observed, re-optimize the sample cleanup procedure. |
Issue 2: Shifting Retention Times for this compound
| Potential Cause | Troubleshooting Step |
| Column Degradation | The performance of the analytical column can degrade over time. Check the column's efficiency and backpressure. If necessary, wash the column according to the manufacturer's instructions or replace it. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase. Ensure accurate pH adjustment and thorough degassing. Inconsistent mobile phase composition can lead to retention time shifts. |
| LC System Leak | Check the LC system for any leaks, as this can affect the flow rate and mobile phase composition, leading to retention time variability. |
| Temperature Fluctuations | Ensure that the column oven temperature is stable and consistent between runs. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of sacubitril, valsartan, and the active metabolite of sacubitril (LBQ657) in human plasma. While this data is for sacubitril, it provides a useful reference for what to expect in terms of precision and accuracy for a well-validated method.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Sacubitril | 2.00 (LLOQ) | 8.5 | 9.2 | 95.0 - 105.0 |
| 4.00 (Low QC) | 6.3 | 7.1 | 97.5 - 102.5 | |
| 400 (Mid QC) | 4.1 | 5.5 | 98.0 - 101.5 | |
| 3200 (High QC) | 3.5 | 4.8 | 99.0 - 101.0 |
Data adapted from a study on the simultaneous determination of sacubitril, valsartan, and LBQ657 in human plasma.[3][4][5]
Experimental Protocols
Key Experiment: LC-MS/MS Quantification of Sacubitril in Human Plasma
This protocol provides a general framework for the quantification of sacubitril and can be adapted for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., sacubitril-d4).
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used.[3][4][5]
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) is often employed.[3][4][5]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for sacubitril and its related compounds.[3][4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for sacubitril and its internal standard would need to be optimized. For sacubitril, a common transition is m/z 412.2 -> 234.1.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity and stability.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: A decision tree for troubleshooting high inter-assay variability.
References
- 1. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Sacubitril Stereoisomers: Unraveling the Efficacy of (2R,4S) vs. (2S,4R) Configurations
For Researchers, Scientists, and Drug Development Professionals
Sacubitril, a cornerstone of angiotensin receptor-neprilysin inhibitor (ARNI) therapy, exists as multiple stereoisomers. This guide provides a comparative overview of the (2R,4S) and (2S,4R) isomers of Sacubitril, focusing on their efficacy as neprilysin inhibitors. While direct comparative studies with quantitative data for all isomers are not extensively available in publicly accessible literature, the existing body of research points to a clear differentiation in their biological activity.
Sacubitril is a prodrug that undergoes in vivo esterase-mediated conversion to its active metabolite, LBQ657. It is this active form that exerts a potent inhibition of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides. The clinically approved and biologically active configuration is the (2S,4R)-stereoisomer.
Quantitative Comparison of Neprilysin Inhibition
Direct, side-by-side comparative studies detailing the inhibitory potency (e.g., IC50 values) of all Sacubitril stereoisomers are not readily found in published literature. However, the active metabolite of the clinically used (2S,4R)-Sacubitril, known as LBQ657, is a highly potent neprilysin inhibitor. For the active form of Sacubitril, an IC50 value of 5 nM has been reported, which is attributed to the metabolite of the (2S,4R) isomer. The other stereoisomers, including (2R,4S)-Sacubitril, are considered to be significantly less active or inactive as neprilysin inhibitors.
| Stereoisomer | Active Metabolite | Neprilysin Inhibition (IC50) | Clinical Significance |
| (2S,4R)-Sacubitril | (2S,4R)-LBQ657 | ~5 nM | The biologically active and clinically utilized isomer. |
| (2R,4S)-Sacubitril | (2R,4S)-LBQ657 | Not reported in comparative studies; considered significantly less active. | Primarily considered an impurity in the synthesis of the active isomer. |
Note: The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action: Neprilysin Inhibition
Sacubitril's therapeutic effect stems from its ability to increase the levels of natriuretic peptides, bradykinin, and other vasoactive peptides. By inhibiting neprilysin, the active metabolite of (2S,4R)-Sacubitril prevents the breakdown of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload. This mechanism is central to its efficacy in the treatment of heart failure.
Unraveling the Stereochemistry of Sacubitril: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the biological activity of Sacubitril's stereoisomers. Sacubitril, a neprilysin inhibitor, is a key component of the heart failure medication Entresto®. As a prodrug, Sacubitril is converted in vivo to its active metabolite, LBQ657. The stereochemical configuration of LBQ657 is paramount to its therapeutic efficacy, with one diastereomer exhibiting significantly higher potency.
This guide delves into the quantitative differences in neprilysin inhibition among the stereoisomers of LBQ657, outlines the experimental protocols for assessing their biological activity, and illustrates the relevant signaling pathways and experimental workflows.
Comparative Biological Activity of LBQ657 Stereoisomers
Sacubitril has two chiral centers, resulting in four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Following oral administration, Sacubitril is rapidly metabolized by esterases to its active form, LBQ657. It is the (2S,4R) stereoisomer of LBQ657 that is the potent neprilysin inhibitor.[1] The other three diastereoisomers of LBQ657 demonstrate a marked reduction in potency, ranging from 5 to over 100-fold less activity.[1]
| Stereoisomer of LBQ657 | Configuration | Neprilysin Inhibition (IC50) | Relative Potency |
| LBQ657 (active) | (2S,4R) | 5 nM [1] | High |
| Isomer 2 | (2R,4S) | 5 to >100-fold higher than active isomer[1] | Low |
| Isomer 3 | (2S,4S) | 5 to >100-fold higher than active isomer[1] | Low |
| Isomer 4 | (2R,4R) | 5 to >100-fold higher than active isomer[1] | Low |
Signaling Pathway of Neprilysin Inhibition
Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[2][3] Inhibition of neprilysin by the active LBQ657 stereoisomer leads to increased levels of these peptides, which in turn promotes vasodilation, natriuresis, and diuresis, ultimately reducing the workload on the heart.[2][4]
Figure 1: Signaling pathway of neprilysin inhibition by Sacubitril's active metabolite.
Experimental Protocols
In Vitro Neprilysin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sacubitril stereoisomers (as their active metabolite forms, LBQ657 stereoisomers) against neprilysin.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (individual LBQ657 stereoisomers)
-
Positive control inhibitor (e.g., Thiorphan)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of each LBQ657 stereoisomer in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the recombinant human neprilysin enzyme.
-
Add the diluted test compounds and the positive control to their respective wells. Include wells with no inhibitor as a negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetic acid).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Angiotensin II Receptor Binding Assay
While Sacubitril's primary mechanism of action is neprilysin inhibition, its co-formulation with valsartan, an angiotensin II receptor blocker (ARB), makes it pertinent to assess any potential off-target effects of its stereoisomers on the angiotensin II type 1 (AT1) receptor. In-silico studies suggest that Sacubitril itself does not have a high binding affinity for the angiotensin receptor.[5][6]
Objective: To determine the binding affinity (Ki) of Sacubitril stereoisomers for the human AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor.[5][6]
-
Unlabeled ligand (Angiotensin II) for determining non-specific binding.
-
Test compounds (individual Sacubitril stereoisomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compounds or unlabeled Angiotensin II.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled Angiotensin II) from the total binding.
-
Determine the IC50 values for each test compound by plotting the percentage of specific binding against the log concentration of the compound.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Figure 2: General workflow for an Angiotensin II receptor binding assay.
Conclusion
The biological activity of Sacubitril is intrinsically linked to its stereochemistry, with the (2S,4R) configuration of its active metabolite, LBQ657, being the key to its potent and selective inhibition of neprilysin. The other stereoisomers are significantly less active, highlighting the importance of stereoselective synthesis and control in the manufacturing of this crucial therapeutic agent. The provided experimental protocols offer a framework for the continued investigation and quality control of Sacubitril and its derivatives in a research and development setting.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril/valsartan: A novel angiotensin receptor-neprilysin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neprilysin with sacubitril without RAS blockage aggravates renal disease in Dahl SS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2R,4S-Sacubitril
For researchers, scientists, and drug development professionals, the accurate quantification of the specific 2R,4S-isomer of Sacubitril is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision in the drug development process, balancing the need for accuracy, precision, and sensitivity with practical considerations such as cost and sample throughput. Below is a summary of the performance characteristics of different analytical techniques used for the quantification of Sacubitril and its stereoisomers.
| Analytical Method | Linearity (R²) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Features |
| Stereoselective Normal-Phase HPLC | ≥ 0.998 | 98.3–99.5% | ≤ 1.82% | 0.06 µg/mL | 0.2 µg/mL | Enables efficient separation of stereoisomers.[1] |
| Stability-Indicating RP-HPLC | ≥ 0.999 | 93–105% (for impurities) | < 5.2% | 0.030–0.048 µg/mL | 0.100–0.160 µg/mL | Separates enantiomers, diastereomers, and degradation products.[2] |
| RP-HPLC | ≥ 0.999 | 98.3–102% | < 1.87% | Not specified | Not specified | Suitable for routine analysis of Sacubitril and Valsartan.[1] |
| UV-Vis Spectrophotometry | 0.999 | Not specified | Not specified | Not specified | Not specified | Simple, cost-effective, but lacks stereospecificity.[1] |
| LC-MS/MS | Not specified | Not specified | Not specified | Not specified | Not specified | High sensitivity, ideal for pharmacokinetic studies.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the key techniques discussed.
Stereoselective Normal-Phase High-Performance Liquid Chromatography (HPLC)
This method is designed for the specific separation and quantification of Sacubitril stereoisomers.
-
Chromatographic System: A normal-phase HPLC system equipped with a UV detector.
-
Column: Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane and ethanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Run Time: Approximately 50 minutes.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is capable of separating Sacubitril, its stereoisomers, and potential degradation products.
-
Chromatographic System: An RP-HPLC system with a UV detector.
-
Column: Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using a mobile phase consisting of water with trifluoroacetic acid and a mixture of acetonitrile and methanol.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Sample Preparation: Prepare sample solutions in a suitable diluent.
UV-Vis Spectrophotometry
A simpler, non-stereospecific method for the quantification of total Sacubitril.
-
Instrument: A UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm, with a specific wavelength of 239 nm often used for both Sacubitril and Valsartan.[1]
-
Solvent: A suitable solvent in which Sacubitril is soluble and stable.
-
Method: Based on Beer's Law, a calibration curve is generated using standard solutions of known concentrations to quantify the drug in a sample solution.[1]
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of processes in analytical method validation and selection.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Decision Tree for Selecting an Analytical Method.
References
- 1. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 2R,4S-Sacubitril: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the precise structural confirmation of a pharmaceutical compound is paramount. This guide provides a comparative analysis of spectroscopic data to definitively identify the 2R,4S-stereoisomer of Sacubitril, a key component in the angiotensin receptor-neprilysin inhibitor, Entresto®. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we present experimental data and protocols to distinguish 2R,4S-Sacubitril from its other stereoisomers.
Executive Summary
The correct stereochemistry of an active pharmaceutical ingredient (API) is critical to its efficacy and safety. In the case of Sacubitril, the desired diastereomer is the (2R,4S) form. This guide outlines the analytical methodologies and presents key data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) that collectively confirm the structure and stereochemistry of this compound. Comparative data for other stereoisomers, where available, are included to highlight the subtle yet significant spectroscopic differences that enable unambiguous identification.
Mass Spectrometry Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For Sacubitril, electrospray ionization (ESI) in positive ion mode is a common and effective technique.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which helps in confirming the elemental formula of the molecule.
| Stereoisomer | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
| This compound | C₂₄H₂₉NO₅ | 412.2068 | 412.2112 (as Cyclohexylamine salt)[1] |
| Sacubitril (general) | C₂₄H₂₉NO₅ | 412.2068 | 412.01[2] |
Note: The observed m/z for this compound is for its cyclohexylamine salt, as reported in the literature.
MS Fragmentation
Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pattern of a molecule, providing further structural confirmation. While detailed fragmentation patterns for each stereoisomer are not extensively reported in comparative studies, the fragmentation of the Sacubitril molecule generally proceeds through characteristic losses of the ethyl ester and succinic acid moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of a molecule, including its stereochemistry. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, which is influenced by the spatial arrangement of atoms.
¹³C NMR Data Comparison of Sacubitril Stereoisomer Salts
The following table presents the ¹³C NMR chemical shifts for the cyclohexylamine (CHA) salts of different Sacubitril stereoisomers. These subtle differences in chemical shifts are instrumental in distinguishing between the diastereomers.
| Carbon Atom | This compound CHA Salt (δ, ppm) | (2S,4R)-Sacubitril CHA Salt (δ, ppm) | (2R,4R)-Sacubitril CHA Salt (δ, ppm) | (2S,4S)-Sacubitril CHA Salt (δ, ppm) |
| Aliphatic Region | ||||
| CH₃ (ethyl) | 14.1 | 14.1 | 14.0 | 14.1 |
| CH₃ (methyl) | 16.1 | Not Reported | 17.9 | 17.9 |
| CH₂ (succinyl) | 32.0 | Not Reported | 32.3 | 32.2 |
| CH₂ (succinyl) | 33.1 | Not Reported | 32.9 | 32.9 |
| CH | 35.7 | Not Reported | 35.9 | 35.9 |
| CH₂ | 37.6 | Not Reported | 37.6 | 37.6 |
| CH | 39.0 | Not Reported | 39.0 | 39.0 |
| CH₂ | 40.7 | Not Reported | 40.5 | 40.6 |
| CH | 47.2 | Not Reported | 48.0 | 48.0 |
| CH (CHA) | 49.3 | Not Reported | 49.3 | 49.3 |
| OCH₂ | 59.8 | Not Reported | 59.7 | 59.7 |
| Aromatic Region | ||||
| Ar-CH | 126.3 | Not Reported | 126.3 | 126.3 |
| Ar-CH | 126.5 | Not Reported | 126.5 | 126.5 |
| Ar-CH | 127.2 | Not Reported | 127.2 | 127.2 |
| Ar-CH | 128.9 | Not Reported | 128.9 | 128.9 |
| Ar-CH | 129.8 | Not Reported | 129.8 | 129.8 |
| Ar-C | 137.8 | Not Reported | 137.8 | 137.8 |
| Ar-C | 138.2 | Not Reported | 138.1 | 138.1 |
| Ar-C | 140.0 | Not Reported | 140.0 | 140.0 |
| Carbonyl Region | ||||
| C=O (amide) | 171.7 | Not Reported | 171.7 | 171.7 |
| C=O (acid) | 174.9 | Not Reported | 175.1 | 175.0 |
| C=O (ester) | 175.9 | Not Reported | 175.4 | 175.4 |
Data sourced from a study on the synthesis and analysis of Sacubitril stereoisomers, where the compounds were isolated as their cyclohexylamine salts.
¹H NMR Spectroscopy
Experimental Protocols
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the Sacubitril sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the sample to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis Conditions:
-
Ionization Mode: Positive
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
-
Flow Rate: 0.2-0.5 mL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 100-1000.
-
For MS/MS analysis, the precursor ion corresponding to [M+H]⁺ is isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Sacubitril sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which aids in the complete assignment of all signals and further confirms the structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process to confirm the structure of this compound.
Caption: Experimental Workflow for Structural Confirmation.
Caption: Logic of Structural Elucidation.
Conclusion
The structural confirmation of this compound relies on the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS provides the foundational confirmation of molecular weight and elemental composition, NMR spectroscopy offers the detailed insights necessary to define the precise three-dimensional arrangement of the atoms, including the critical stereochemistry at the C2 and C4 positions. The comparative data presented in this guide, particularly the subtle yet distinct differences in ¹³C NMR chemical shifts among the stereoisomers, provides a robust analytical basis for the unambiguous identification of the desired this compound isomer. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data for regulatory submissions and quality control in the pharmaceutical industry.
References
A Comparative Study of 2R,4S-Sacubitril and Valsartan Interaction: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms, pharmacokinetics, and clinical effects of 2R,4S-Sacubitril and Valsartan, the two active components of the angiotensin receptor-neprilysin inhibitor (ARNI), Sacubitril/Valsartan. The synergistic action of these two molecules has revolutionized the treatment of heart failure with reduced ejection fraction (HFrEF). This document summarizes key experimental data and provides detailed methodologies for relevant assays to support further research and drug development in this area.
Mechanisms of Action: A Dual Approach to Neurohormonal Modulation
The therapeutic efficacy of Sacubitril/Valsartan stems from the simultaneous inhibition of two key pathways involved in the pathophysiology of heart failure: the renin-angiotensin-aldosterone system (RAAS) and the neprilysin pathway.
Valsartan , an angiotensin II receptor blocker (ARB), selectively antagonizes the angiotensin II type 1 (AT1) receptor.[1][2][3] This action blocks the detrimental effects of angiotensin II, a potent vasoconstrictor, which include vasoconstriction, aldosterone release, sodium and water retention, and cardiac remodeling.[2] By blocking the AT1 receptor, Valsartan promotes vasodilation, reduces blood pressure, and decreases cardiac workload.[2]
This compound is a prodrug that is rapidly converted in the body to its active metabolite, LBQ657.[4][5] LBQ657 is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[4] By inhibiting neprilysin, Sacubitril increases the circulating levels of these beneficial peptides, leading to vasodilation, natriuresis, diuresis, and a reduction in cardiac preload and afterload.[6]
The combination of Sacubitril and Valsartan is crucial. Neprilysin also degrades angiotensin II; therefore, inhibition of neprilysin alone would lead to an accumulation of angiotensin II, counteracting the beneficial effects.[5] The concurrent administration of Valsartan blocks the effects of this excess angiotensin II, resulting in a net positive effect on the cardiovascular system.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of Sacubitril and Valsartan are well-characterized, both individually and in combination.
| Parameter | Sacubitril (as prodrug) | Sacubitrilat (LBQ657 - Active Metabolite) | Valsartan (in combination) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours[5] | ~2 hours[5] | ~1.5 hours[5] |
| Bioavailability | ≥ 60% (as Sacubitril)[5] | - | Higher than standard Valsartan tablets[5] |
| Protein Binding | 94-97%[5] | 94-97%[5] | 94-97%[5] |
| Metabolism | Rapidly converted to Sacubitrilat by esterases[5] | Minimally metabolized | Minimally metabolized (~20%)[5] |
| Elimination Half-life | ~1.4 hours | ~11.5 hours | ~9.9 hours |
| Primary Route of Elimination | Converted to Sacubitrilat | Renal[7] | Biliary[7] |
| Food Effect | No clinically significant effect on absorption[5] | No clinically significant effect on absorption[5] | No clinically significant effect on absorption[5] |
Table 1: Comparative Pharmacokinetics of Sacubitril and Valsartan.
Clinical Efficacy and Hemodynamic Effects: Insights from a Landmark Trial
The PARADIGM-HF (Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure) trial was a pivotal study that established the superiority of Sacubitril/Valsartan over enalapril, a standard-of-care ACE inhibitor, in patients with HFrEF.[8][9]
| Outcome | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001[8] |
| Death from Cardiovascular Causes | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001[8] |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Table 2: Key Efficacy Outcomes from the PARADIGM-HF Trial. [8]
Hemodynamic Effects
Sacubitril/Valsartan has demonstrated significant beneficial effects on hemodynamic parameters compared to traditional RAAS inhibitors.
| Parameter | Sacubitril/Valsartan | Enalapril | Mean Difference |
| Change in Systolic Blood Pressure | Greater reduction | Lesser reduction | -3.2 mmHg |
| Change in Diastolic Blood Pressure | Greater reduction | Lesser reduction | -1.8 mmHg |
| Change in Left Ventricular Ejection Fraction (LVEF) | Improvement from 28% to 34% at 24 months[10][11] | - | - |
| Change in Systolic Pulmonary Artery Pressure (PAPsys) | Decrease from 30 mmHg to 25 mmHg at 24 months[10][11] | - | - |
Table 3: Comparative Hemodynamic Effects.
Experimental Protocols
Accurate assessment of the pharmacodynamic effects of Sacubitril and Valsartan requires robust and validated experimental protocols. Below are summaries of methodologies for key biomarker assays.
Neprilysin Activity Assay (Fluorometric)
This assay measures the enzymatic activity of neprilysin in biological samples.
-
Principle: A synthetic peptide substrate, which is cleaved by active neprilysin, releases a fluorophore. The resulting fluorescence is proportional to the neprilysin activity.
-
Sample Preparation: Tissue homogenates or cell lysates are prepared in a specific assay buffer containing protease inhibitors.
-
Procedure:
-
Samples and standards are added to a 96-well plate.
-
A fluorogenic substrate is added to initiate the reaction.
-
Fluorescence is measured kinetically at an excitation/emission of ~330/430 nm.
-
-
Key Reagents: Neprilysin assay buffer, neprilysin substrate, and a fluorescence standard.
Angiotensin II and Aldosterone Immunoassays (ELISA)
These competitive ELISAs are used to quantify the levels of Angiotensin II and Aldosterone in plasma or serum.
-
Principle: A known amount of enzyme-labeled antigen competes with the antigen in the sample for binding sites on a pre-coated antibody. The resulting color development is inversely proportional to the concentration of the antigen in the sample.
-
Sample Preparation: Plasma or serum is collected and may require extraction to remove interfering substances.
-
Procedure:
-
Standards and samples are added to antibody-coated microplate wells.
-
An enzyme-conjugated form of the hormone is added.
-
After incubation and washing, a substrate is added to produce a colorimetric signal.
-
The absorbance is read using a microplate reader.
-
-
Key Reagents: Antibody-coated plate, standards, enzyme-conjugated hormone, wash buffer, and substrate solution.
Natriuretic Peptide Immunoassays (BNP/NT-proBNP)
These sandwich ELISAs are used for the quantitative measurement of BNP or its more stable prohormone, NT-proBNP.
-
Principle: The antigen in the sample binds to a capture antibody coated on the microplate. A second, enzyme-linked detection antibody then binds to the captured antigen. The resulting color development is directly proportional to the concentration of the natriuretic peptide.
-
Sample Preparation: Plasma or serum is collected.
-
Procedure:
-
Samples and standards are added to the antibody-coated wells.
-
After incubation and washing, the enzyme-linked detection antibody is added.
-
Following another incubation and wash step, a substrate is added.
-
The absorbance is measured.
-
-
Key Reagents: Antibody-coated plate, standards, detection antibody, wash buffer, and substrate solution.
Conclusion
The combination of this compound and Valsartan represents a significant advancement in the management of heart failure. Their synergistic interaction, targeting both the RAAS and the natriuretic peptide system, leads to superior clinical outcomes compared to monotherapy with RAAS inhibitors. The data presented in this guide, including mechanisms of action, pharmacokinetic profiles, and clinical trial results, provide a comprehensive overview for researchers and drug development professionals. The detailed experimental protocols offer a foundation for further investigation into the nuanced effects of this important therapeutic combination. Future research may focus on the long-term effects of this dual neurohormonal modulation on various organ systems and its potential applications in other cardiovascular conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Valsartan Heart FailureTrial - American College of Cardiology [acc.org]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. assaygenie.com [assaygenie.com]
- 5. arborassays.com [arborassays.com]
- 6. arigobio.com [arigobio.com]
- 7. Valsartan in the treatment of heart failure or left ventricular dysfunction after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. abcam.com [abcam.com]
- 10. ahajournals.org [ahajournals.org]
- 11. labcorp.com [labcorp.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Sacubitril Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Sacubitril and its isomers is critical in pharmaceutical development and quality control to ensure the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative analysis of published stability-indicating HPLC methods, offering insights into their validation and performance based on experimental data.
Comparison of Validated HPLC Methods
Several studies have established and validated stability-indicating HPLC methods capable of separating Sacubitril from its stereoisomers and degradation products. The following tables summarize the key chromatographic conditions and validation parameters from a selection of these methods.
Table 1: Chromatographic Conditions of a Validated Stability-Indicating HPLC Method [1][2]
| Parameter | Method A | Method B |
| Column | Chiralcel OJ-RH (150 mm × 4.6 mm), 5 µm | Chiralcel OJ-RH (150 × 4.6 mm), 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 1 ml of Trifluoroacetic acid in 1000 ml of Milli-Q water |
| Mobile Phase B | Acetonitrile, Methanol, and Trifluoroacetic acid (90:10:0.1, v/v/v) | 1 ml of Trifluoroacetic acid in a mixture of Acetonitrile and Methanol (950:50, v/v) |
| Elution Mode | Gradient | Gradient (T/%B) 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25 |
| Flow Rate | 1.0 ml/min | 0.8 ml/min |
| Column Temperature | 20°C | 45°C |
| Injection Volume | 10 µl | Not Specified |
| Detection Wavelength | 254 nm | 254 nm |
| Run Time | 52 min | Not Specified |
Table 2: Validation Parameters of the HPLC Method [1][2]
| Validation Parameter | Method A | Method B |
| Linearity (R²) | ≥ 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98-105% | 93-105% |
| Precision (%RSD) | Not Specified | < 5.2% (Inter- and Intra-day) |
| LOD (µg/ml) | 0.122 - 0.290 µg/ml | 0.030 - 0.048 µg/ml |
| LOQ (µg/ml) | 0.370 - 0.878 µg/ml | 0.100 - 0.160 µg/ml |
Experimental Protocols
The validation of a stability-indicating HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. The following are detailed methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method. This involves subjecting the drug substance to various stress conditions to produce degradation products.
-
Acid Degradation: The drug substance is treated with an acid solution (e.g., 1 N HCl) and heated (e.g., at 60°C for 2 hours) to induce degradation.[2]
-
Base Degradation: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 40°C for 1 hour) to promote hydrolysis.[2]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.
-
Thermal Degradation: The drug substance is exposed to high temperatures to evaluate its thermal stability.
-
Photolytic Degradation: The drug substance is exposed to light to determine its sensitivity to photodegradation.
The developed HPLC method must be able to separate the main drug peak from all the degradation products formed under these stress conditions.[2]
Method Validation
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated. This is confirmed by the separation of the main peak from any other peaks in the chromatogram.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions with different concentrations of the analyte and determining the correlation coefficient (R²) of the calibration curve.[1][2]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated.[1][2]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for Sacubitril isomers.
Caption: Workflow for HPLC Method Validation.
References
- 1. Development and validation of a novel stability-indicating reverse phase HPLC method for the determination of sacubitril-valsartan premix stereoisomers: Cellulose tris(4-methyl benzoate) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Sacubitril Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the enantiomers of Sacubitril, a neprilysin inhibitor prodrug. The focus is on the stereoselective metabolism that leads to the formation of the active therapeutic agent and the current understanding of the metabolic fate of its inactive counterpart. This document synthesizes available experimental data to offer a clear and objective overview for research and drug development purposes.
Sacubitril, as the therapeutically administered prodrug, is the single (2S,4R)-enantiomer. Upon absorption, it undergoes rapid and extensive hydrolysis to its active metabolite, (2S,4R)-LBQ657, which is responsible for the inhibition of neprilysin. The metabolic pathway of its corresponding inactive enantiomer, (2R,4S)-Sacubitril, is less characterized in publicly available literature.
Metabolic Activation of the Active Enantiomer: (2S,4R)-Sacubitril
The primary and most crucial step in the metabolism of the active Sacubitril enantiomer is its conversion to the active diacid, LBQ657. This bioactivation is a stereoselective hydrolysis reaction catalyzed by carboxylesterase 1 (CES1), predominantly in the liver.[1][2] In vitro studies have confirmed that Sacubitril is a selective substrate for CES1 and not for carboxylesterase 2 (CES2).[1] The active metabolite, LBQ657, does not undergo significant further metabolism and is primarily eliminated through renal and fecal excretion.[][4] A minor oxidative metabolite has been identified in plasma, accounting for less than 10% of the total drug-related material.[5]
Metabolic Pathway of the Inactive Enantiomer: (2R,4S)-Sacubitril
Detailed studies on the metabolic pathway of the inactive (2R,4S)-enantiomer of Sacubitril are not extensively available in the peer-reviewed literature. While it is known to be an impurity in the synthesis of Sacubitril, its metabolic fate has not been a primary focus of published research.[6][7] One study on the chronopharmacokinetics of Sacubitril and its enantiomers suggests that there are significant differences in their pharmacokinetic characteristics, which may be attributed to enantioselective protein binding and potentially different metabolic handling.[8] However, without the full study data, a definitive metabolic pathway for the inactive enantiomer cannot be described. It is plausible that the (2R,4S)-enantiomer is a poor substrate for CES1, leading to significantly lower or negligible formation of its corresponding diacid metabolite. Its elimination may proceed through alternative, minor pathways or direct excretion.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of the active (2S,4R)-Sacubitril enantiomer and its active metabolite, LBQ657. Data for the inactive (2R,4S)-enantiomer is limited and presented where available from abstracts.
| Parameter | (2S,4R)-Sacubitril (Prodrug) | (2S,4R)-LBQ657 (Active Metabolite) | (2R,4S)-Sacubitril (Inactive Enantiomer) | Reference |
| Tmax (median, h) | 0.5 - 1.0 | 2.0 - 3.0 | Data not available | [][9] |
| Terminal Half-life (t½, h) | ~1.4 | ~11.5 | Data not available | |
| Bioavailability | ≥60% | Not applicable | Data not available | |
| Primary Metabolizing Enzyme | Carboxylesterase 1 (CES1) | Not significantly metabolized | Likely a poor substrate for CES1 | [1][2] |
| Primary Route of Elimination | Metabolism to LBQ657 | Renal and fecal excretion | Data not available | [][4] |
Experimental Protocols
In Vitro Hydrolysis of Sacubitril by Human Liver S9 Fractions
This experiment aims to determine the primary site of metabolic activation of Sacubitril.
Methodology:
-
Materials: (2S,4R)-Sacubitril, human liver S9 fractions, human intestine S9 fractions, human kidney S9 fractions, human plasma, phosphate-buffered saline (PBS), and a quenching solution (e.g., acetonitrile with an internal standard).
-
Incubation: Sacubitril is incubated with human plasma and S9 fractions from the liver, intestine, and kidney in PBS buffer.
-
Reaction Initiation and Termination: Reactions are initiated by adding the S9 fractions or plasma to the Sacubitril solution. The incubations are carried out at 37°C. The reaction is terminated at various time points by adding the quenching solution.
-
Sample Analysis: The formation of the active metabolite, LBQ657, is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Inhibition Studies: To identify the specific enzyme family, incubations are repeated in the presence of a general carboxylesterase inhibitor, such as bis-(p-nitrophenyl) phosphate (BNPP).[1]
Determination of Stereoselective Metabolism using Recombinant Carboxylesterases
This experiment is designed to confirm the specific carboxylesterase responsible for Sacubitril hydrolysis and its stereoselectivity.
Methodology:
-
Materials: (2S,4R)-Sacubitril, (2R,4S)-Sacubitril (if available), recombinant human CES1, and recombinant human CES2.
-
Incubation: Each Sacubitril enantiomer is incubated separately with recombinant human CES1 and CES2 at 37°C.
-
Kinetic Analysis: To determine the enzyme kinetics, incubations are performed with a range of substrate concentrations.
-
Sample Analysis: The rate of formation of the respective LBQ657 enantiomers is measured by LC-MS/MS.
-
Data Analysis: Michaelis-Menten kinetics are used to determine the Vmax, Km, and intrinsic clearance (CLint) for the CES1-mediated hydrolysis of the active enantiomer.[1]
Visualizing the Metabolic Pathways
The following diagrams illustrate the known metabolic pathway of the active Sacubitril enantiomer and the experimental workflow for its characterization.
Caption: Metabolic activation of (2S,4R)-Sacubitril.
Caption: Experimental workflow for metabolic studies.
References
- 1. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of [(14)C] Sacubitril/Valsartan (formerly LCZ696) an angiotensin receptor neprilysin inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2R,4S)-Sacubitril | 761373-05-1 | SynZeal [synzeal.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Pharmacokinetic Profile of 2R,4S-Sacubitril: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of 2R,4S-Sacubitril, the prodrug component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, across different preclinical species and humans. Sacubitril is rapidly converted to its active metabolite, LBQ657, which is responsible for the inhibition of neprilysin.[1][2] Understanding the interspecies differences in the absorption, distribution, metabolism, and excretion (ADME) of sacubitril and LBQ657 is crucial for the extrapolation of preclinical safety and efficacy data to clinical settings.
Executive Summary
This document summarizes the available pharmacokinetic data for sacubitril and its active metabolite, LBQ657, in rats, dogs, cynomolgus monkeys, and humans. The data is presented in tabular format for ease of comparison. Detailed experimental methodologies, where available, are also provided. The guide highlights the similarities and differences in the pharmacokinetic profiles across species, offering valuable insights for researchers in the field of drug development.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of sacubitril and its active metabolite, LBQ657, following oral administration in various species. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from different sources.
Table 1: Pharmacokinetic Parameters of Sacubitril (Prodrug)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Source |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Dog | 225 mg/day (as sacubitril/valsartan) | 266 | 1.0 | 465 | ~5 | [3] |
| Dog | 675 mg/day (as sacubitril/valsartan) | 708 | 1.0 | 1230 | ~5 | [3] |
| Cynomolgus Monkey | 50 mg/kg/day (as sacubitril/valsartan) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Human | 100 mg (as sacubitril/valsartan) | 1630 | 0.5 | 2470 | ~1.4 | [2] |
| Human | 200 mg (as sacubitril/valsartan) | 3610 | 0.5 | 5330 | ~1.4 | [2] |
Table 2: Pharmacokinetic Parameters of LBQ657 (Active Metabolite)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Source |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Dog | 7.5 - 30 mg/kg (as sacubitril/valsartan) | Dose-proportional | ~1-2 | Dose-proportional | ~4 | [3] |
| Dog | 225 mg/day (as sacubitril/valsartan) | 3900 | 2.0 | 25800 | Data Not Available | [4] |
| Dog | 675 mg/day (as sacubitril/valsartan) | 13400 | 2.0 | 120000 | Data Not Available | [4] |
| Cynomolgus Monkey | 50 mg/kg/day (as sacubitril/valsartan) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Human | 100 mg (as sacubitril/valsartan) | 5990 | 2.5 | 54700 | ~11.5 | [2][5] |
| Human | 200 mg (as sacubitril/valsartan) | 12000 | 2.5 | 111000 | ~11.5 | [2][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of pharmacokinetic data. The following sections describe the methodologies used in the cited studies.
Canine Pharmacokinetic Study
Study Design: A study was conducted in Beagle dogs to evaluate the pharmacokinetics of sacubitril and LBQ657. The animals were administered sacubitril/valsartan orally.[3][4]
Dosing: The dogs received single oral doses of sacubitril/valsartan. In one study, doses of 225 mg/day and 675 mg/day were administered.[4] Another study investigated a dose range of 7.5 to 30 mg/kg.[3]
Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profiles of sacubitril and LBQ657.[3][4]
Bioanalysis: Plasma concentrations of sacubitril and LBQ657 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[2]
Cynomolgus Monkey Study
Study Design: A study in female cynomolgus monkeys investigated the effects of sacubitril/valsartan on amyloid-β clearance.[6]
Dosing: The monkeys were orally administered sacubitril/valsartan at a dose of 50 mg/kg/day.[6]
Pharmacokinetic Assessment: While the primary focus was on pharmacodynamics, the study mentioned that cerebrospinal fluid (CSF) and brain penetration of sacubitril was low. Detailed plasma pharmacokinetic parameters for sacubitril and LBQ657 were not reported in the publication.[6]
Human Pharmacokinetic Studies
Study Design: Multiple clinical studies have characterized the pharmacokinetics of sacubitril and LBQ657 in healthy human subjects and patients with heart failure. These were typically open-label studies.[2]
Dosing: Subjects received single or multiple oral doses of sacubitril/valsartan, with doses typically ranging from 100 mg to 200 mg twice daily.[2]
Sample Collection: Blood samples were collected at pre-defined time points after drug administration to measure plasma concentrations of sacubitril and LBQ657.[2]
Bioanalysis: Plasma concentrations were quantified using validated LC-MS/MS methods.[2]
Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters.[2]
Mandatory Visualization
The following diagrams illustrate key processes related to the pharmacokinetics and mechanism of action of sacubitril.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study of sacubitril.
Caption: Mechanism of action of sacubitril, from prodrug activation to downstream effects.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2R,4S-Sacubitril reference standards from different suppliers
A Comparative Guide to 2R,4S-Sacubitril Reference Standards
This guide provides a comprehensive framework for benchmarking this compound reference standards from various suppliers. The quality and reliability of a reference standard are paramount for accurate analytical measurements, ensuring the validity of research data and the quality of pharmaceutical products. This document outlines the critical analytical tests, presents data in a comparative format, and provides detailed experimental protocols for the qualification of these standards.
Key Quality Attributes for Comparison
The evaluation of a this compound reference standard hinges on several key quality attributes. A high-quality standard should exhibit a high degree of purity, be correctly identified and characterized, and have a comprehensive Certificate of Analysis (CoA). The following sections and tables summarize the hypothetical test results for standards from three different suppliers (A, B, and C).
Data Summary
Table 1: Identity and Physical Properties
| Parameter | Method | Supplier A | Supplier B | Supplier C |
|---|---|---|---|---|
| Appearance | Visual Inspection | White to off-white crystalline powder | White crystalline powder | Yellowish powder |
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms to structure | Conforms, minor unassigned signals |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec (ESI-MS) | ESI (+) | [M+H]⁺ at m/z 412.2 | [M+H]⁺ at m/z 412.2 | [M+H]⁺ at m/z 412.2 |
| FTIR | KBr Disc | Conforms to reference spectrum | Conforms to reference spectrum | Minor peak shifts observed |
Table 2: Purity and Impurity Profile
| Parameter | Method | Supplier A | Supplier B | Supplier C |
|---|---|---|---|---|
| Assay (on as-is basis) | HPLC-UV (225 nm) | 99.8% | 99.5% | 98.1% |
| Total Impurities | HPLC-UV (225 nm) | 0.15% | 0.42% | 1.75% |
| Largest Unknown Impurity | HPLC-UV (225 nm) | 0.08% | 0.15% | 0.89% |
| Known Impurity 1 (RRT 0.85) | HPLC-UV (225 nm) | 0.05% | 0.21% | 0.55% |
| Known Impurity 2 (RRT 1.10) | HPLC-UV (225 nm) | < 0.03% | 0.06% | 0.31% |
Table 3: Volatiles and Residual Content
| Parameter | Method | Supplier A | Supplier B | Supplier C |
|---|---|---|---|---|
| Water Content | Karl Fischer Titration | 0.11% | 0.25% | 1.20% |
| Residual Solvents | GC-HS | Ethyl Acetate: 150 ppm | Ethyl Acetate: 800 ppm | Ethyl Acetate: >5000 ppm |
| | | Heptane: <50 ppm | Heptane: 250 ppm | Heptane: 600 ppm |
Visualizations
Visual tools are essential for understanding workflows and scientific principles. The following diagrams illustrate the reference standard qualification workflow, the interplay of quality attributes, and the mechanism of action of Sacubitril.
Caption: Workflow for receiving, testing, and qualifying a new reference standard.
Caption: Interrelation of key attributes defining reference standard quality.
Caption: Simplified signaling pathway showing Sacubitril's inhibition of Neprilysin.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are provided as a standard approach for the analysis of this compound.
HPLC-UV for Assay and Impurity Profile
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Structural Identification (NMR, MS, FTIR)
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Dissolve ~10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Compare the chemical shifts, multiplicities, and integrations to a known reference spectrum or theoretical values.
-
Mass Spectrometry (MS): Use an LC-MS system with an Electrospray Ionization (ESI) source in positive ion mode. Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z of 412.2.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Prepare a potassium bromide (KBr) disc containing approximately 1% of the sample. Acquire the spectrum from 4000 to 400 cm⁻¹. Compare the spectrum to a reference for characteristic peaks corresponding to functional groups (e.g., C=O, O-H, C-H).
Water Content by Karl Fischer Titration
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Method: Accurately weigh an appropriate amount of the standard (typically 50-100 mg) and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Titrate with a standardized Karl Fischer reagent to the endpoint. Perform the measurement in triplicate.
Residual Solvents by GC-HS
-
Instrument: Gas Chromatograph with a Headspace (HS) autosampler and Flame Ionization Detector (FID).
-
Column: G43 (e.g., DB-624 or equivalent), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Oven Program: 40 °C for 10 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium.
-
HS Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 30 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Cap and vortex to dissolve. Analyze against calibrated standards of expected residual solvents.
Safety Operating Guide
Proper Disposal of 2R,4S-Sacubitril: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2R,4S-Sacubitril must adhere to rigorous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, in line with general safety protocols for pharmaceutical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-impermeable gloves (inspected prior to use).[1][2][3] | Prevents skin contact with the chemical. |
| Body Protection | Fire/flame resistant and impervious clothing.[1][2][3] | Provides a barrier against spills and contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3] | Protects against inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with its active pharmaceutical ingredient counterpart, must comply with local, regional, and national regulations for pharmaceutical waste.[4][5] Improper disposal can lead to environmental contamination and is strictly prohibited.
1. Waste Collection and Segregation:
-
Collect all this compound waste, including expired materials, residues, and contaminated lab supplies (e.g., gloves, wipes), in a dedicated, suitable, and closed container.[4][6]
-
Clearly label the container as "Hazardous Pharmaceutical Waste" and include the specific chemical name "this compound".
2. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1][2]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid the generation of dust during clean-up.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[5]
-
For solid spills, carefully sweep or vacuum the material and place it into the designated waste container.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
3. Final Disposal:
-
Never discharge this compound waste into drains, sewer systems, or surface water.[4][6]
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration, which may include flue gas scrubbing.[1][6]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
4. Contaminated Packaging:
-
Contaminated packaging should be treated with the same level of caution as the chemical itself.
-
Containers can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[6]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available safety data sheets for Sacubitril and general principles of pharmaceutical waste management. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical disposal.
References
Essential Safety and Operational Guidance for Handling 2R,4S-Sacubitril
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2R,4S-Sacubitril. The following procedural guidance outlines operational steps, personal protective equipment (PPE) requirements, and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
Effective protection against exposure to this compound, an active pharmaceutical ingredient (API), is critical.[1][2][3][4][5] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Respirator | A NIOSH (US) or EN 166 (EU) approved respirator is necessary, especially in cases of poor ventilation or when handling powders to avoid inhalation of dust.[6] A laboratory fume hood or other local exhaust ventilation is recommended. |
| Hands | Chemical-resistant gloves | Handle with gloves inspected prior to use.[6] Nitrile, latex, or neoprene gloves are commonly used for their durability and chemical resistance.[4] |
| Eyes | Safety goggles or face shield | Wear tightly fitting safety goggles with side-shields.[6] |
| Body | Protective clothing | Wear impervious clothing, such as a lab coat or a disposable coverall, to prevent skin contact.[6] For handling highly potent APIs, specialized garments like those made from DuPont™ Tyvek® may be considered for enhanced protection.[2][3] |
| Feet | Closed-toe shoes | Standard laboratory practice. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and contamination risks.
-
Preparation :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Donning PPE :
-
Put on protective clothing (lab coat or coverall).
-
Don safety goggles and a face shield if necessary.
-
Wear a respirator as determined by the risk assessment.
-
Finally, put on chemical-resistant gloves.
-
-
Handling this compound :
-
Handle the compound within a fume hood to minimize inhalation exposure.
-
Avoid generating dust when working with the solid form.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the substance.
-
Keep containers tightly closed when not in use.
-
-
Doffing PPE :
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove the lab coat or coverall by rolling it inside out.
-
Remove safety goggles and respirator.
-
Wash hands thoroughly with soap and water.
-
Accidental Release and First Aid Measures
| Situation | Action |
| Skin Contact | Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing. |
| Eye Contact | Rinse with pure water for at least 15 minutes.[6] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7] |
| Spill | Evacuate the area. Wear appropriate PPE and avoid breathing dust or vapors.[7] Contain the spill and clean up with an appropriate absorbent material.[7] Collect waste in a sealed container for disposal. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Chemical Waste : Dispose of this compound waste in accordance with federal, state, and local regulations.[7] This may involve incineration in a licensed hazardous material disposal facility.[6][8]
-
Contaminated Materials : All disposable PPE (gloves, coveralls), weighing papers, and other materials that have come into contact with the compound should be collected in a sealed, labeled hazardous waste container.
-
Packaging : Contaminated packaging should be disposed of in the same manner as the chemical waste itself.[6][8]
Quantitative Data
No specific occupational exposure limits for this compound have been established.[8] Handle as a potentially potent compound and minimize exposure.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not available |
| Toxicity Data | Not available |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. safetyware.com [safetyware.com]
- 5. 3mindia.in [3mindia.in]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
